The following table summarizes key quantitative findings from recent pharmacological investigations.
| Pharmacological Activity | Experimental Model | Key Quantitative Results (IC₅₀/Effective Dose) | Citations |
|---|---|---|---|
| Anti-inflammatory | In vitro (NF-κB inhibition) | IC₅₀ = 1.2 ± 0.8 µg/mL | [1] |
| In vitro (Nitric Oxide inhibition) | IC₅₀ = 4.51 ± 0.92 µg/mL | [1] | |
| Cytotoxicity | In vitro (Huh7.5 liver cancer cells) | IC₅₀ = 17.32 ± 1.43 µg/mL | [1] |
| In vitro (Normal lymphocytes) | IC₅₀ > 20 µg/mL (indicating selectivity) | [1] | |
| Antinociceptive (Pain Relief) | In vivo (Paw edema model in mice) | 81.73 ± 3.16% inhibition | [1] |
| In vivo (Thermal-induced pain model) | 89.47 ± 9.01% antinociception | [1] | |
| Antidepressant | In vivo (Tail suspension test in mice) | Immobility time reduced to 68 ± 9.22 seconds | [1] |
For researchers seeking to replicate or adapt these methods, here are the detailed experimental workflows for the isolation, quantification, and biological testing of daturaolone.
This protocol outlines the process from plant collection to the isolation of pure this compound.
This workflow, adapted from multiple studies [2] [3] [1], involves initial extraction with methanol, followed by liquid-liquid partitioning to concentrate the target compounds. The active ethyl acetate fraction is then subjected to chromatographic techniques to isolate pure this compound.
A robust HPLC method is crucial for quantifying this compound content in different plant samples.
These standard assays are used to evaluate the biological activity of this compound.
This compound is a triterpenoid, but its biosynthesis in Datura occurs alongside the well-characterized tropane alkaloid pathway. Understanding the genetic controls is key for biotechnological production.
Simplified biosynthetic relationship in Datura innoxia. This compound (a triterpenoid) and tropane alkaloids like scopolamine are secondary metabolites whose biosynthesis is coregulated in the plant's roots [5] [6] [7]. Key genes (PMT, TR-I, H6H) influence the accumulation of these bioactive compounds, which are then transported to aerial parts like leaves and fruits [5] [6].
The most prominently studied triterpenoid isolated from Datura metel fruits is 3-oxo-6-β-hydroxy-β-amyrin, commonly referred to as daturaolone [1].
Other triterpenoids reported from different parts of Datura metel include daturanolone and daturadiol from seeds and fruit pericarp [2], as well as triterpenoid saponins like ilekudinoside C and dioscoroside D from the whole plant [3].
Here is a detailed workflow for the extraction, fractionation, and isolation of this compound, based on the cited study [1].
Diagram 1: A workflow for the bio-guided isolation of this compound from Datura metel fruits.
Initial Extraction and Fractionation [1]:
Bio-Guided Isolation [1]:
Structural Elucidation [1] [4]:
This table shows the classes of compounds present in the roots, which is valuable for planning isolation strategies.
| Phytochemical Class | Presence in Methanol Root Extract |
|---|---|
| Alkaloids | Present |
| Flavonoids | Present |
| Phenols | Present |
| Saponins | Present |
| Steroids | Present |
| Tannins | Present (low concentration) |
| Terpenoids | Absent |
The following quantitative data summarizes the efficacy observed in animal models.
| Test Model | Treatment | Dose | Key Result | Significance |
|---|---|---|---|---|
| Gastrointestinal Motility (Charcoal meal test) | Chloroform Fraction | 10-200 mg/kg, i.p. | Significantly reduced GIT motility | Comparable to atropine (10 mg/kg) |
| This compound | 2.5-40 mg/kg, i.p. | Significantly reduced GIT motility & increased transit time | Comparable to atropine (10 mg/kg) | |
| Muscle Relaxation (Chimney & Traction tests) | Chloroform Fraction | Not Specified | Significant muscle relaxation | Dose-dependent effect, peak at 60 min |
| This compound | Not Specified | Significant muscle relaxation | Dose-dependent effect, peak at 60 min | |
| Antipyretic Activity (Fever model) | Chloroform Fraction | Not Specified | Good antipyretic activity | - |
| This compound | 20 mg/kg, i.p. | Maximum effect (84.64% reduction) | Significant at higher doses | |
| Acute Toxicity | Chloroform Extract | Up to 1000 mg/kg | No toxicity | Safe at tested doses |
| This compound | Up to 50 mg/kg | No toxicity | Safe at tested doses |
Choice of Solvent is Critical: Research indicates that methanol is the most effective solvent for the extraction of a wide range of phytochemicals, including alkaloids and flavonoids, from Datura metel leaves [5]. It provides a higher yield and better antioxidant activity compared to chloroform, acetone, ethyl acetate, and hexane.
Neurotoxicity Concerns: Contrary to the therapeutic potential of isolated compounds, a methanolic leaf extract of Datura metel demonstrated significant neurotoxicity in a mouse model [6] [7]. Oral administration for 28 days resulted in cognitive deficits, anxiety, depressive-like behaviors, and neurodegeneration in the hippocampus and medial prefrontal cortex, linked to oxidative stress. This underscores the critical importance of compound purification and safety assessments.
Abundance of Bioactives: Beyond triterpenoids, Datura metel produces a cocktail of potent bioactive compounds. GC-MS analysis of root extracts identified 49 different compounds, including known agents like atropine and scopolamine [4]. This chemical diversity is responsible for its broad pharmacological profile but also complicates the isolation of specific triterpenoids.
Daturaolone (IUPAC name: (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one) is a natural product isolated from various Datura species and other plants like Pistacia integerrima [1] [2] [3].
Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions and drug-likeness evaluations are summarized in the table below.
| Property | Prediction / Value | Method / Notes |
|---|---|---|
| Molecular Formula | C₃₀H₄₈O₂ | - |
| Molecular Weight | 440.712 g·mol⁻¹ | - |
| Lipinski's Rule | Compliant (3 of 4 rules) | Bioavailability Score: 0.55 [3] [4] |
| Drug-Likeness Score | 0.33 | Better than some reference drugs (e.g., valproic acid) [3] [4] |
| GI Absorption | High | Caco-2 permeability: 34.6 nm/s [3] [4] |
| BBB Permeation | No | Suggests low risk of CNS side effects [3] [4] |
| Plasma Protein Binding | High (100%) | May impact compound's free concentration [3] [4] |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 | Potential for drug-drug interactions [3] [4] |
| hERG Inhibition | Low risk | Suggests low cardiotoxicity risk [3] [4] |
| Carcinogenicity | Non-carcinogen | Predicted [3] |
This compound exhibits a multi-target mechanism of action, primarily centered on inhibiting key inflammatory pathways.
| Pharmacological Activity | Model / Assay | Key Results / Potency | Proposed Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | ED₅₀ = 10.1 mg/kg; 81.7% reduction [2] [3] [5] | Inhibition of COX-1/2 [2] [3], Reduction of NF-κB & NO [3] [4] |
| Antinociceptive (Pain Relief) | Acetic acid-induced writhing (mouse) | ED₅₀ = 13.8 mg/kg; 89.5% antinociception [2] [3] [5] | Interaction with inflammatory pain pathways [3] [4] |
| Antidepressant | Tail suspension test (mouse) | 68 ± 9.22 s immobility time [3] [4] | Interaction with serotonin & dopamine systems; NO reduction [3] [4] |
| Antibacterial & Antifungal | In vitro vs. S. aureus, K. pneumoniae | Inhibited bacterial growth [1] | Not fully elucidated |
| Cytotoxic | In vitro vs. Huh7.5 liver cancer cells | IC₅₀ = 17.32 ± 1.43 µg/mL [3] [4] | Not fully elucidated |
The following diagram illustrates the primary anti-inflammatory signaling pathway and molecular targets of this compound based on current research.
This compound's inhibition of NF-κB, COX-2, and iNOS in the inflammatory cascade.
For researchers seeking to replicate or build upon these findings, here are summaries of the key experimental methodologies.
| Parameter | Specification |
|---|---|
| Molecular Formula | C₃₀H₄₈O₂ [1] |
| Molecular Weight | 440.71 g/mol [1] [2] |
| 1H-NMR Frequency | 600 MHz [3] |
| 13C-NMR Frequency | 125 MHz [3] |
| Deuterated Solvent | Not explicitly stated in sources; CHCl₃ used for UV spectra [3] |
| Key Functional Groups (by IR) | Carbonyl (C=O) stretch at 1699 cm⁻¹, Hydroxyl (-OH) presence [4] |
| 2D Techniques Used | HMBC, HMQC, NOESY, COSY [3] [4] |
The following diagram illustrates the general workflow researchers use to isolate daturaolone from plant material and determine its structure, based on the methodologies described in the research:
Here is a detailed breakdown of the key experimental procedures based on the research articles.
This protocol is adapted from studies on Datura metel L. fruits and Pistacia integerrima barks [3] [4] [5].
The structure of this compound was confirmed using a suite of NMR techniques [3] [4].
This compound has shown promising biological activities in pre-clinical studies, which often motivate its detailed chemical characterization.
| Activity | Experimental Model/Assay | Key Finding |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema in mice [3] | Significant, dose-dependent reduction in inflammation (ED₅₀ = 10.1 mg/kg) [3] [6] |
| Antinociceptive (Pain Relief) | Acetic acid-induced writhing in mice [3] | Significant reduction in pain responses (ED₅₀ = 13.8 mg/kg) [3] [6] |
| Enzyme Inhibition | In vitro assays [7] [4] | Inhibited α-glucosidase and β-secretase (BACE1), suggesting potential for diabetes and Alzheimer's research [4] |
| Antipyretic | Yeast-induced fever in mice [5] | Significant reduction in body temperature at higher doses [5] |
| Muscle Relaxant | Inclined plane, chimney, and traction tests in mice [5] | Exhibited significant muscle relaxation potential [5] |
The table below summarizes the mass spectrometry instrumentation and key spectral data for daturaolone as reported in the scientific literature.
| Aspect | Reported Data |
|---|---|
| Instrumentation | Jeol-JMS-HX-110 mass spectrometer; Finnigan MAT-312 and MAT-95 XP [1]. |
| Ionization Mode | Electron Impact (EI) and High-Resolution Electron Impact (HR-EI-MS) [1]. |
| Measured Ions | Given in m/z (%) [1]. |
| Characteristic IR Bands (KBr, cm⁻¹) | 1599 (C=C), 1699 (C=O), 2918 [2]. |
The mass spectrometry analysis is typically one part of a broader process to isolate and fully characterize this compound. The following diagram outlines the general workflow described across multiple studies:
General workflow for this compound isolation and characterization
The specific protocols for extraction and isolation are as follows:
For comprehensive characterization, mass spectrometry is used alongside other techniques. One study reported using a suite of spectroscopic methods including ¹H-NMR, ¹³C-NMR, HMBC, HMQC, NOESY, COSY, HREI-MS, and IR [1]. The structure of this compound was confirmed by X-ray crystallography [1] [3].
For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.
These classic protocols evaluate the compound's ability to reduce inflammation and pain in live animal models.
These cell-based assays help elucidate the mechanism of action by measuring the inhibition of key inflammatory mediators.
This computational method predicts how this compound interacts with protein targets at the atomic level.
This compound's anti-inflammatory activity is linked to interaction with multiple targets in inflammation-related pathways.
Early-stage drug development assessments suggest this compound has favorable properties, though with some considerations.
| Property | Prediction/Result | Tool/Database |
|---|---|---|
| Lipinski's Rule | Passes 3 of 4 rules; Bioavailability Score: 0.55 | [2] |
| Drug-Likeness Score | 0.33 (Better than some reference drugs) | MOLSOFT [2] |
| GI Absorption | High (96.6%) | PreADMET [2] |
| Caco-2 Permeability | 34.6 nm/s (Moderate) | SwissADME [2] |
| Blood-Brain Barrier Penetration | No | PreADMET/SwissADME [2] |
| Plasma Protein Binding | High (100%) | PreADMET [2] |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 (Conflicting data for CYP2C9/CYP3A4) | PreADMET/SwissADME [2] |
| hERG Inhibition | Low Risk (Predicts lower chance of cardiotoxicity) | PreADMET [2] |
| Carcinogenicity | Non-carcinogenic (Mouse & Rat) | PreADMET [2] |
| Mutagenicity (Ames Test) | Non-mutagen | PreADMET [2] |
| Acute Toxicity (Mice) | Found safe at tested doses (5-50 mg/kg) | [3] |
Research on this compound is still in the pre-clinical stage. The compound shows significant potential as a multi-target anti-inflammatory agent, but more studies are needed to fully validate its efficacy and safety [2] [4].
Datura metel L., a member of the Solanaceae family, is a recognized poisonous plant with a long history of use in traditional medicine systems, including Ayurveda, for treating conditions like asthma, skin diseases, pain, and neurological disorders [1] [2] [3]. The plant produces a diverse range of bioactive phytochemicals, including tropane alkaloids, withanolides, and triterpenoids [1] [4]. Daturaolone is a pentacyclic oleanane-type triterpenoid, also identified as 3-oxo-6-β-hydroxy-β-amyrin, found in various Datura species [5]. Recent studies have highlighted its significant pharmacological potential, demonstrating anti-fungal, anti-bacterial, anti-inflammatory, muscle relaxant, and antipyretic properties [5] [6]. This protocol details a reproducible method for the extraction and isolation of this compound from the fruits of Datura metel, providing researchers with a clear pathway to obtain this compound for further pharmacological evaluation.
The isolation process involves a series of steps from plant material preparation to final purification, as visualized below.
The crude extract is subjected to sequential partitioning to separate constituents based on polarity.
The structure of the isolated this compound is confirmed using spectroscopic and analytical techniques [7] [5]:
Table 1: Mass Balance and Yields for this compound Isolation
| Step | Description | Mass Obtained | Yield (%) |
|---|---|---|---|
| 1 | Starting Plant Material (Fresh Fruits) | 8.00 kg | 100% |
| 2 | Crude Methanolic Extract | 349.76 g | 4.37% |
| 3 | Chloroform Fraction | 93.61 g | 1.17% (of plant), 26.76% (of extract) |
| 4 | Isolated this compound | 2.7 g | 0.034% (of plant) |
Table 2: Pharmacological Activities of this compound
| Biological Activity | Experimental Model/Findings | Significance |
|---|---|---|
| Antimicrobial | Shows inhibitory effects against bacterial strains like Klebsiella pneumoniae and S. aureus, and antifungal activity [5]. | Potential lead for developing new anti-infective agents. |
| Anti-inflammatory | Demonstrated anti-inflammatory potential in in silico, in vitro, and in vivo studies [5]. | Could be explored for treating inflammatory disorders. |
| Muscle Relaxant & Antipyretic | Exhibits gastrointestinal motility and muscle relaxation effects, as well as fever-reducing potential [5]. | Supports its traditional use for pain and fever. |
| Neurological Disorders | Identified as being used to treat certain neurological conditions [6]. | Warrants further investigation into its neuropharmacological effects. |
This protocol provides a robust and detailed method for isolating this compound from Datura metel fruits with a final yield of 0.034% [7]. The key to success lies in the selective fractionation using chloroform, which effectively concentrates the triterpenoid, followed by careful chromatographic separation and crystallization.
The isolated this compound is a pentacyclic oleanane triterpenoid, whose bioactivities are likely linked to its ketone and hydroxyl functional groups [5]. Its documented pharmacological profile [5] [6] makes it a promising candidate for drug development in areas like infectious diseases, inflammation, and neurology. However, researchers must exercise caution as Datura metel is a known poisonous plant containing toxic tropane alkaloids like scopolamine and atropine [1] [2]. While this protocol isolates a non-alkaloidal compound, working with crude extracts requires proper safety measures.
Future work should focus on:
This compound is a pentacyclic oleanane triterpenoid that has garnered significant research interest due to its diverse pharmacological profile and potential therapeutic applications. This secondary metabolite is primarily isolated from various species of the genus Datura (Solanaceae family), particularly D. innoxia, D. metel, and D. stramonium. As a natural product lead compound, this compound represents an important target for purification and characterization in natural product chemistry and drug discovery pipelines. The compound demonstrates promising anti-inflammatory activity through multimodal mechanisms of action, including inhibition of key inflammatory mediators such as NF-κB and nitric oxide production.
Recent studies have revealed that this compound complies with Lipinski's rule of five for drug-likeness, exhibiting favorable physicochemical properties for potential oral bioavailability with a molecular weight of 440.7 g/mol and moderate lipophilicity (MLogP 5.89). Its structural complexity as a triterpenoid necessitates sophisticated purification approaches to obtain high-purity material for biological evaluation. These application notes provide comprehensive protocols for the efficient extraction, purification, and characterization of this compound from natural sources, specifically optimized for researchers and pharmaceutical development professionals working with bioactive natural products.
Table 1: Fundamental Characteristics of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| Chemical Class | Pentacyclic oleanane triterpenoid | [1] |
| Molecular Formula | Not specified in literature | - |
| Molecular Weight | 440.7 g/mol | [1] |
| Calculated Log P | 5.89 (MLogP) | [1] |
| Bioavailability Score | 0.55 | [1] |
| Drug-Likeness Score | 0.33 | [1] |
| Primary Natural Sources | D. innoxia, D. metel, D. stramonium | [2] [3] [1] |
| Plant Parts with Highest Yield | Fruits, leaves, seeds | [2] [4] |
Species identification is a critical first step in the this compound isolation process, with Datura innoxia, Datura metel, and Datura stramonium representing the most reliable sources based on phytochemical screening studies. Research indicates that the geographical location and seasonal variations significantly impact this compound content in plant materials. Quantitative studies have demonstrated that this compound distribution varies considerably across plant tissues, with the highest concentrations typically found in fruits (up to 5.18 ± 0.45 μg/mg dry weight) when collected in August from certain regions, while leaves also contain substantial amounts depending on collection time and location [2]. Proper botanical authentication by a qualified botanist is essential, and voucher specimens should be deposited in herbarium collections for future reference (e.g., specimen number: 2016035 as referenced in one study) [4].
The harvesting period should be optimized based on the plant's phenological stage, with research suggesting collection during months of highest metabolite production (typically June-August for many Datura species). Plant materials should be thoroughly cleaned, air-dried in shaded, well-ventilated areas, and pulverized to a fine powder (20-40 mesh size) using mechanical grinders to maximize surface area for extraction. The resulting plant material should be stored in airtight containers protected from light and moisture until extraction to prevent degradation of bioactive compounds.
The extraction solvent system is a crucial determinant of this compound yield, with research indicating that ethyl acetate-ethanol (1:1 v/v) delivers optimal results for this compound extraction efficiency [2]. This medium-polarity solvent system effectively solubilizes triterpenoid compounds while extracting fewer highly polar impurities compared to more polar solvent systems. Alternative extraction methods include water decoction for specific applications, particularly when working with D. metel seeds, though this method typically yields lower concentrations of triterpenoids [4].
The maceration process should be performed with a solvent-to-solid ratio of approximately 10:1 (v/w) with continuous agitation for 24 hours at room temperature. Multiple extraction cycles (2-3) are recommended to exhaustively extract the plant material. For larger scale operations, Soxhlet extraction using the same solvent system can improve efficiency and yield. Following extraction, the combined extracts should be filtered through Whatman No. 1 paper and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds.
Table 2: Optimized Extraction Parameters for this compound
| Parameter | Optimal Condition | Alternative Options | Impact on Yield |
|---|---|---|---|
| Plant Part | Fruits (August collection) | Leaves (June collection) | Varies by 20-40% seasonally [2] |
| Extraction Solvent | Ethyl acetate:Ethanol (1:1) | Methanol, Ethyl acetate, Water | Critical - up to 3-fold variation [2] |
| Extraction Method | Maceration (24h) | Soxhlet, reflux | Maceration preserves thermolabile compounds |
| Solvent-to-Solid Ratio | 10:1 (v/w) | 5:1 to 15:1 | Higher ratios improve efficiency |
| Temperature | Room temperature (25°C) | Up to 40°C | Higher temperatures risk degradation |
| Extraction Cycles | 3 × 24 hours | 2 × 24 hours | 3rd cycle extracts <5% additional material |
Thin-layer chromatography should be employed as a rapid screening method to guide the development of column chromatography separation conditions. For this compound, a solvent system of n-hexane:ethyl acetate (7:3 v/v) has been successfully implemented for TLC analysis, providing adequate separation from closely related compounds such as withametelin [2]. The Rf value for this compound in this system typically ranges between 0.4-0.6, though this should be empirically determined for each specific extract. Visualization can be achieved using vanillin-sulfuric acid reagent followed by heating, which produces characteristic color development for triterpenoids.
For column chromatography sample preparation, two principal methods can be employed:
Wet loading: Dissolve the concentrated crude extract in a minimal volume of the initial mobile phase (typically 2-3 mL per gram of extract). This solution is then directly applied to the top of the prepared column.
Dry loading: Adsorb the extract onto a small amount of stationary phase (approximately 100 mg silica gel per 10 mg extract) by dissolving in a volatile solvent and evaporating to dryness with constant mixing. The resulting free-flowing powder is then applied to the column, which often provides sharper bands and better separation [5].
Flash column chromatography using silica gel as the stationary phase represents the most efficient and widely applicable method for this compound purification. The following protocol is optimized for laboratory-scale purification (100-500 mg crude extract):
The following workflow diagram illustrates the complete purification process:
TLC serves as the primary monitoring tool throughout the purification process. The recommended stationary phase is TLC silica gel 60 F254 pre-coated plates with a thickness of 0.25 mm. The optimized mobile phase for this compound separation is n-hexane:ethyl acetate (7:3 v/v), which provides clear separation from closely related compounds [2]. For improved separation of complex mixtures, alternative solvent systems such as chloroform:methanol (9:1 v/v) or dichloromethane:ethyl acetate (8:2 v/v) can be tested.
Visualization methods include:
This compound typically appears as a dark purple or blue spot after vanillin-sulfuric acid treatment with Rf values between 0.4-0.6 in the recommended solvent system, though these values should be confirmed with authentic standards when available.
For precise quantification and purity assessment, reverse-phase HPLC provides superior resolution and accuracy. The following method has been successfully applied to this compound analysis:
This method has demonstrated excellent linearity (R² > 0.99) for this compound quantification across a concentration range of 10-500 μg/mL [2]. For preparative applications, the method can be scaled to semi-preparative or preparative columns with appropriate adjustment of flow rates and injection volumes.
Complete characterization of purified this compound requires a combination of spectroscopic methods:
NMR Spectroscopy: Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) provide comprehensive structural information, particularly for establishing the pentacyclic oleanane skeleton and functional group assignments.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques such as ESI-TOF or LC-QTOF provides accurate mass measurement for molecular formula confirmation. Additionally, tandem mass spectrometry (MS/MS) fragments structural information.
Melting Point Determination: Traditional melting point apparatus provides a preliminary purity indicator, though triterpenoids may decompose before melting.
This compound exhibits favorable drug-like properties based on in silico predictions and experimental data. The compound complies with Lipinski's rule of five with only one violation (high MLogP), suggesting good potential for oral bioavailability [1]. Its drug-likeness score of 0.33 compares favorably with several marketed drugs, positioning it as a promising lead compound for further development.
Research has demonstrated that this compound possesses significant anti-inflammatory activity through multiple mechanisms, including inhibition of NF-κB with an IC₅₀ of 1.2 ± 0.8 μg/mL and suppression of nitric oxide production with an IC₅₀ of 4.51 ± 0.92 μg/mL [1]. Additionally, the compound exhibits peripheral antinociceptive activity (89.47 ± 9.01% antinociception in models of heat-induced pain) and antidepressant-like effects in tail suspension tests (68 ± 9.22 s reduction in immobility time) [1]. These multifaceted pharmacological activities suggest potential applications in inflammatory disorders, pain management, and depression.
Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling provides critical information for therapeutic development:
Absorption: this compound demonstrates high gastrointestinal absorption (predicted 96.6%) and moderate Caco-2 cell permeability (34.6 nm/s), supporting good oral bioavailability potential [1].
Distribution: The compound shows strong plasma protein binding (100%) with no blood-brain barrier penetration, suggesting limited CNS side effects [1].
Metabolism: Hepatic metabolism primarily occurs via cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), with aliphatic hydroxylation identified as the major metabolic pathway [1].
Toxicity: this compound demonstrates a low risk of hERG inhibition (reducing cardiotoxicity concerns) and shows no mutagenic or carcinogenic potential in predictive models [1].
The following diagram illustrates this compound's multifaceted anti-inflammatory mechanism:
Poor separation resolution: This often results from overloading the column or too rapid elution. Solution: Ensure sample-to-stationary phase ratio does not exceed 1:50 and control flow rate to 1-2 mL/min for standard columns.
Tailing bands: Typically caused by strong adsorption to silica or dead volumes in the column. Solution: Incorporate 0.1-1% acetic acid or triethylamine in mobile phase to suppress silanol interactions, or ensure proper column packing.
Low recovery: May result from irreversible adsorption or compound precipitation. Solution: Pre-wash silica with more polar solvent before use or include a conditioning step with 5-10% ethyl acetate in hexane before sample loading.
Inconsistent TLC results: Often due to variations in chamber saturation or solvent evaporation. Solution: Use freshly prepared mobile phases and ensure TLC chamber is properly saturated with filter paper liners.
For preparative-scale purification (>1 g crude extract), several modifications to the standard protocol are recommended:
The protocols detailed in these application notes provide a comprehensive framework for the efficient extraction, purification, and characterization of this compound from Datura species. The optimized methods leverage conventional chromatographic techniques that are accessible to most natural product laboratories while delivering purity levels suitable for pharmacological evaluation. The anti-inflammatory and neuromodulatory activities documented for this compound, combined with its favorable drug-like properties, position this natural triterpenoid as a promising candidate for further drug development efforts.
Future directions may include the development of semi-synthetic analogs to optimize pharmacological activity and ADMET properties, implementation of preparative HPLC methods for highest purity requirements, and application of metabolic engineering approaches to enhance production in plant or microbial systems. The continued investigation of this compound and related triterpenoids from Datura species represents a promising frontier in natural product-based drug discovery.
This compound is a pentacyclic oleanane triterpenoid naturally found in various Datura species, including Datura innoxia and Datura stramonium [1]. This compound has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory potential [2]. The chemical structure of this compound (C₃₀H₄₈O₂) features five rings with a ketone group and a hydroxyl group at specific positions, which are essential for its bioactivities and molecular interactions [1]. With a molecular weight of 440.712 g·mol⁻¹, this compound complies with Lipinski's rule of five with a bioavailability score of 0.55 and a drug-likeliness score of 0.33, indicating its potential as an oral drug candidate [2].
Recent studies have revealed that this compound exhibits multi-target mechanisms against various inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2 [2]. Its anti-inflammatory properties have been demonstrated through in silico, in vitro, and in vivo models, showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound has shown promising in vivo activity, reducing inflammatory paw edema by 81.73 ± 3.16% and exhibiting significant antinociceptive effects [2]. These findings position this compound as a compelling candidate for structure-based drug design through molecular docking studies.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to its target (receptor), enabling researchers to characterize the binding behavior and affinity of the ligand-receptor complex [3]. As a structure-based virtual screening method, docking applies scoring functions to estimate the fitness of each ligand against the binding site of the macromolecular receptor, helping to identify ligands with the highest binding affinity [3]. The technique is particularly valuable in early drug discovery for hit identification and lead optimization, as it allows rapid screening of large compound libraries against therapeutic targets before committing to expensive and time-consuming experimental assays [4].
The docking process involves two main components: pose prediction (determining the ligand's binding geometry) and scoring (estimating the binding affinity) [4]. Successful docking depends on properly addressing several challenges, including protein flexibility, solvation effects, and accurate scoring function development [4]. For natural products like this compound, docking studies provide crucial insights into the molecular interactions responsible for their observed biological activities, enabling researchers to understand their multi-target mechanisms and potential therapeutic applications [2].
For this compound, molecular docking has been instrumental in elucidating its anti-inflammatory mechanisms by revealing its binding interactions with key inflammatory mediators [2]. Docking studies have shown that this compound forms hydrogen bond interactions with NF-κB, COX-2, 5-lipoxygenase, phospholipase A2, and other molecular targets involved in inflammation pathways [2]. These computational findings correlate well with experimental results, providing a structural basis for understanding this compound's multi-target anti-inflammatory activity and supporting its further development as a therapeutic agent [2].
Table 1: Key Molecular Targets of this compound Identified Through Docking Studies
| Target Protein | Biological Role | Type of Interaction | Reported IC₅₀/Inhibition |
|---|---|---|---|
| NF-κB | Transcription factor regulating inflammation | H-bonding | 1.2 ± 0.8 μg/mL [2] |
| COX-2 | Inflammatory prostaglandin synthesis | H-bonding | Significant inhibition [2] |
| 5-Lipoxygenase | Leukotriene synthesis | H-bonding | Significant inhibition [2] |
| Phospholipase A2 | Arachidonic acid release | H-bonding | Significant inhibition [2] |
| COX-1 | Constitutional cyclooxygenase | Not specified | Inhibitory activity [5] |
Before initiating docking calculations, proper preparation of both ligand and receptor is crucial for obtaining reliable results. For this compound, the first step involves retrieving or drawing the chemical structure, typically available in canonical SMILES format or as a 2D structure from databases like ChemSpider [1]. The structure should then be subjected to geometry optimization using computational chemistry software to ensure proper bond lengths, angles, and torsions [6]. Since many docking programs require 3D structures, conformer generation is essential to sample the compound's conformational space [6]. Commercial conformer generators like OMEGA and ConfGen have shown high performance in benchmarking studies, closely followed by freely available tools such as RDKit's implementation of the distance geometry algorithm [6].
Protein preparation begins with retrieving the 3D structure of the target from the Protein Data Bank (PDB), with careful selection of the appropriate structure based on resolution, completeness, and relevance to the biological question [6]. The structure should be carefully inspected using visualization software like VHELIBS to validate the reliability of the binding site coordinates and the co-crystallized ligand [6]. Protein cleaning involves removing water molecules and heteroatoms not involved in binding, adding missing hydrogen atoms, and assigning proper protonation states to amino acid residues at biological pH [4]. For docking calculations, the binding site must be defined, typically using the coordinates of a native ligand or through binding site prediction tools [4].
The following workflow diagram illustrates the comprehensive protocol for performing molecular docking studies with this compound:
The docking workflow employs the Lamarckian genetic algorithm (LGA), which combines genetic algorithm-based global search with local optimization to efficiently explore the conformational space of the ligand-receptor complex [7]. For each docking run, multiple parameters must be optimized, including grid resolution (typically 0.3-0.5 Å), number of runs (usually 50-100 to ensure adequate sampling), and population size (150-250 individuals) [7] [4]. The scoring function evaluates various energy terms, including van der Waals interactions, electrostatic complementarity, desolvation penalties, and hydrogen bonding, to rank the generated poses [4].
Following docking simulations, systematic analysis of the results is essential for identifying promising binding modes. The first step involves clustering similar conformations based on root-mean-square deviation (RMSD) values to identify representative poses [7]. Each cluster should be evaluated based on binding energy scores and interaction patterns with key residues in the binding pocket [4]. For this compound, particular attention should be paid to hydrogen bond interactions involving its ketone and hydroxyl groups, as these have been shown to be critical for binding to inflammatory targets like NF-κB and COX-2 [2].
Validation of docking protocols is crucial before proceeding with large-scale virtual screening. This involves performing retrospective docking studies with known active compounds and decoys to calculate enrichment factors and ensure the method can reliably distinguish true binders from non-binders [3] [4]. Additional controls include redocking native ligands to calculate RMSD values between predicted and crystallographic poses (with values <2.0 Å generally considered successful) and consensus scoring using multiple scoring functions to improve hit identification reliability [4].
Table 2: Recommended Docking Parameters for this compound Studies
| Parameter | Recommended Setting | Alternative Options | Rationale |
|---|---|---|---|
| Search Algorithm | Lamarckian Genetic Algorithm (LGA) | Genetic Algorithm (GA), Monte Carlo | LGA combines global search with local optimization [7] |
| Number of Runs | 100 | 50-200 | Balance between computational cost and sampling completeness [4] |
| Population Size | 250 | 150-300 | Adequate genetic diversity for conformational search [7] |
| Energy Evaluations | 25,000,000 | 10,000,000-50,000,000 | Sufficient for convergence of binding energy calculations [4] |
| Grid Resolution | 0.375 Å | 0.3-0.5 Å | Balance between precision and computational demand [4] |
| Cluster Tolerance | 2.0 Å RMSD | 1.0-2.5 Å RMSD | Standard for identifying structurally distinct conformations [7] |
While in silico predictions provide valuable insights, experimental validation is essential to confirm the biological relevance of docking results. For this compound, multiple studies have demonstrated good correlation between computational predictions and experimental observations. Docking studies predicted strong binding interactions with inflammatory targets, which aligned with in vitro results showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound exhibited dose-dependent anti-inflammatory activity in carrageenan-induced mouse paw edema models (ED₅₀ = 10.1 mg/kg) and acetic acid-induced writhing responses (ED₅₀ = 13.8 mg/kg) [5].
The multi-target nature of this compound predicted by docking studies was further supported by its diverse pharmacological profile, including significant effects on heat-induced pain (89.47 ± 9.01% antinociception) and stress-induced depression (68 ± 9.22 s immobility time in tail suspension test) [2]. These correlations between predicted molecular interactions and observed biological activities strengthen the validity of the docking protocols and provide confidence for future structure-based drug design efforts with this compound and related triterpenoids.
Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for evaluating the therapeutic potential of hit compounds identified through docking studies. For this compound, in silico ADMET predictions using tools like PreADMET and SwissADME reveal a promising profile with high gastrointestinal absorption (96.6%), strong plasma protein binding (100%), and moderate Caco-2 cell permeability (34.6 nm/s) [2]. Importantly, this compound is predicted to not penetrate the blood-brain barrier, potentially reducing the risk of central nervous system side effects [2].
Metabolism predictions indicate this compound undergoes primarily Phase I transformations, with aliphatic hydroxylation as the major metabolic reaction, along with alkyl dehydrogenation, alcohol oxidation, and deformylation [2]. Toxicity assessments suggest low hERG inhibition risk (reducing cardiotoxicity concerns), non-mutagenicity in Ames tests, and non-carcinogenicity [2]. These favorable ADMET properties, combined with its drug-like physicochemical characteristics, position this compound as a promising lead compound worthy of further investigation.
The integration of molecular docking studies with experimental validation has revealed several promising therapeutic applications for this compound. Its anti-inflammatory properties make it a compelling candidate for treating various inflammatory disorders, including arthritis, inflammatory bowel disease, and neuroinflammation [2]. The multi-target mechanism of this compound, simultaneously modulating NF-κB, COX-2, 5-lipoxygenase, and phospholipase A2, may provide advantages over single-target anti-inflammatory drugs by potentially offering enhanced efficacy and reduced side effects [2].
Additionally, this compound's demonstrated antinociceptive effects suggest potential applications in pain management, particularly for inflammatory pain conditions [2] [5]. Its effects on stress-induced depression in animal models also indicate possible CNS-related applications, despite its predicted limited blood-brain barrier penetration [2]. The antifungal and antibacterial activities of this compound further expand its potential therapeutic utility, particularly in managing infections with resistant microorganisms [1].
Several promising research directions emerge from the current understanding of this compound's molecular interactions and biological activities. First, structure-activity relationship (SAR) studies through systematic modification of this compound's functional groups could identify more potent analogs with improved binding affinity and selectivity for specific inflammatory targets [6]. Second, advanced molecular dynamics simulations could provide insights into the stability and dynamics of this compound-protein complexes, offering information beyond static docking poses [3].
The development of This compound derivatives with improved pharmacokinetic properties represents another valuable research direction. This could include modifications to enhance solubility, reduce metabolism, or fine-tune target selectivity [2]. Additionally, combination therapy approaches exploring this compound with existing anti-inflammatory drugs could reveal synergistic effects allowing for lower doses and reduced side effects [2]. Finally, expanding virtual screening efforts to include this compound-like compounds from larger chemical databases could identify novel triterpenoid scaffolds with similar multi-target anti-inflammatory profiles [4].
Molecular docking studies have been instrumental in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities, particularly its anti-inflammatory effects. The protocols outlined in this document provide a comprehensive framework for conducting rigorous docking studies with this compound and similar natural products, from initial preparation steps through experimental validation. The correlation between computational predictions and experimental results for this compound underscores the value of structure-based approaches in natural product drug discovery.
As virtual screening methodologies continue to advance, incorporating more sophisticated treatment of flexibility, solvation effects, and machine learning-based scoring functions, the accuracy and predictive power of docking studies for compounds like this compound will further improve [4] [6]. These computational approaches, combined with careful experimental validation, will accelerate the development of this compound and related triterpenoids as potential therapeutic agents for inflammatory conditions and other diseases.
Daturaolone, a pentacyclic oleanane triterpenoid isolated from various Datura species, has demonstrated significant anti-inflammatory potential through multimodal mechanisms including NF-κB inhibition and arachidonic acid pathway modulation. Comprehensive ADMET profiling reveals favorable drug-like properties with high predicted gastrointestinal absorption (96.6%) and Caco-2 cell permeability (34.6 nm/s), positioning it as a promising candidate for further drug development. These application notes provide detailed protocols for experimental validation of this compound's ADMET properties, with particular emphasis on gastrointestinal absorption assessment methodologies applicable to natural product drug discovery pipelines.
This compound is a pentacyclic triterpenoid naturally occurring in various Datura species, including Datura innoxia Mill., Datura metel, and Datura stramonium [1] [2] [3]. With a molecular weight of 440.7 g/mol and favorable physicochemical properties, this compound has demonstrated impressive multi-target anti-inflammatory activity through inhibition of key inflammatory mediators including NF-κB, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) [1]. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, outperforming several marketed drugs including valproic acid and cisplatin in silico assessments [1].
Recent research has illuminated this compound's therapeutic potential extending beyond inflammation to include antinociceptive and antidepressant-like effects in vivo models. Specifically, this compound significantly reduced inflammatory paw edema (81.73 ± 3.16%), produced substantial antinociception (89.47 ± 9.01%), and reduced immobility time in the tail suspension test (68 ± 9.22 seconds) [1]. These multifaceted pharmacological activities, combined with its natural product origin, make this compound an attractive candidate for further development as a therapeutic agent for inflammatory disorders and related conditions.
Table 1: Comprehensive ADMET properties of this compound predicted using in silico approaches
| Property Category | Specific Parameter | Predicted Value/Profile | Prediction Method |
|---|---|---|---|
| Drug-likeliness | Lipinski's Rule Compliance | 3/4 rules (MW: 440.7, MLogP: 5.89) | Molsoft [1] |
| Bioavailability Score | 0.55 | SwissADME [1] | |
| Drug-likeliness Score | 0.33 | Molsoft [1] | |
| Absorption | Gastrointestinal Absorption (GI abs) | High: 96.6% | PreADMET [1] |
| Caco-2 Permeability | 34.6 nm/s | PreADMET [1] | |
| P-glycoprotein Substrate | No | SwissADME [1] | |
| Distribution | Plasma Protein Binding (PPB) | 100% | PreADMET [1] |
| Blood-Brain Barrier Penetration | No | SwissADME [1] | |
| Metabolism | CYP Isoform Inhibition | CYP1A2, CYP2C19, CYP3A4 | PreADMET [1] |
| Major Metabolic Reactions | Aliphatic hydroxylation, alkyl dehydrogenation, alcohol oxidation | PreADMET [1] | |
| Toxicity | hERG Inhibition Risk | Low | PreADMET [1] |
| Ames Test | Non-mutagenic | PreADMET [1] | |
| Carcinogenicity (Mouse/Rat) | No | PreADMET [1] |
Gastrointestinal absorption represents one of this compound's most favorable ADMET attributes, with high predicted absorption (96.6%) and moderate Caco-2 cell permeability (34.6 nm/s) [1]. These values suggest this compound would likely demonstrate adequate oral bioavailability in humans, though its complete plasma protein binding may influence free fraction availability. The absence of P-glycoprotein interaction further supports favorable intestinal absorption, as this efflux transporter would not limit its systemic availability [1].
This compound's metabolic profile indicates predominant Phase I transformations, particularly aliphatic hydroxylation, which generally increases hydrophilicity and promotes renal elimination [1]. The compound's interaction with multiple CYP isoforms (CYP1A2, CYP2C19, CYP3A4) suggests potential for drug-drug interactions in clinical settings, necessitating careful co-administration with substrates of these enzymes [1]. The low hERG inhibition risk predicts minimal cardiotoxicity concerns, a significant advantage over many anti-inflammatory drugs with cardiovascular risks [1].
Protocol 1: Comprehensive In Silico ADMET Profiling
Purpose: To predict absorption, distribution, metabolism, excretion, and toxicity properties of this compound using computational approaches.
Software Requirements: PreADMET, SwissADME, Molsoft, or equivalent ADMET prediction platforms.
Methodology:
Compound Preparation
Drug-likeliness Assessment
Absorption Parameters
Distribution Properties
Metabolism Prediction
Toxicity Assessment
Expected Output: Quantitative ADMET parameter predictions as summarized in Table 1.
Protocol 2: Caco-2 Permeability Assay for Gastrointestinal Absorption Prediction
Purpose: To experimentally determine this compound's intestinal permeability using Caco-2 cell monolayer model.
Materials:
Methodology:
Cell Culture and Differentiation
Transport Studies
Sample Analysis
Data Analysis
Acceptance Criteria: Reference compounds should show Papp values consistent with literature (e.g., propranolol >10×10⁻⁶ cm/s, atenolol <1×10⁻⁶ cm/s). Efflux ratio >2 suggests active transport.
Diagram 1: this compound's multi-target anti-inflammatory mechanism. The compound simultaneously inhibits multiple inflammatory pathways, explaining its efficacy in reducing inflammation, pain, and edema in vivo models [1].
Diagram 2: Comprehensive ADMET prediction workflow for natural products like this compound. This systematic approach enables efficient prioritization of promising candidates before resource-intensive experimental validation [1] [4].
The ADMET profile of this compound presents a compelling case for its continued development as a therapeutic agent. Its high gastrointestinal absorption prediction aligns favorably with established oral drugs, while its multi-target anti-inflammatory activity addresses a key limitation of current single-target approaches. The lack of blood-brain barrier penetration may represent a therapeutic advantage by minimizing potential central nervous system side effects [1].
The transition from single-endpoint predictions to multi-endpoint joint modeling represents an emerging trend in computational ADMET that could be particularly beneficial for complex natural products like this compound [4]. Additionally, network toxicology approaches that evaluate the safety of traditional medicines provide valuable frameworks for understanding this compound's potential effects within complex biological systems [4].
This compound demonstrates favorable ADMET properties supportive of continued pharmaceutical development, with particularly strong gastrointestinal absorption characteristics that suggest good oral bioavailability. The provided protocols enable comprehensive evaluation of its drug-like properties, from initial in silico predictions to experimental validations. Researchers should prioritize experimental verification of the predicted high absorption and extensive plasma protein binding, while exploring structural modifications to optimize its profile. This compound represents a promising natural product lead compound with balanced efficacy and ADMET characteristics worthy of advancement in the drug development pipeline.
Daturaolone, a pentacyclic oleanane triterpenoid isolated from Datura innoxia Mill., has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties and multi-target mechanism of action. In drug discovery and development, plasma protein binding (PPB) represents a critical pharmacokinetic parameter that significantly influences drug distribution, free concentration at target sites, metabolism, and elimination kinetics. According to the free drug hypothesis, only the unbound drug fraction is biologically active and available for pharmacological activity, membrane crossing, and interaction with molecular targets. Consequently, comprehensive characterization of PPB is essential for lead optimization, dose prediction, and safety assessment in preclinical development. These application notes provide a structured framework for predicting, measuring, and interpreting the plasma protein binding properties of this compound, integrating in silico predictions with experimental validation methodologies to support its development as a therapeutic agent for inflammatory disorders.
In silico predictions using PreADMET and SwissADME tools consistently indicate that this compound exhibits strong plasma protein binding with a predicted binding rate of 100% [1]. This extensive binding characteristic aligns with the compound's moderate lipophilicity (consensus LogP~6.34) and molecular properties. The predicted PPB profile suggests this compound may have prolonged circulation time in plasma, which could potentially enhance its exposure to inflammatory sites while simultaneously reducing its free concentration available for therapeutic activity. According to fundamental principles of pharmacokinetics, compounds with high PPB (>90%) typically demonstrate limited tissue distribution, slower elimination rates, and increased potential for drug-drug interactions through protein binding displacement mechanisms [2]. These characteristics must be carefully considered during lead optimization to balance optimal pharmacokinetic properties with therapeutic efficacy.
Beyond PPB predictions, this compound exhibits a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile based on computational assessments [1]. The compound demonstrates high gastrointestinal absorption (predicted 96.6%) with moderate Caco-2 cell permeability (34.6 nm/s), supporting its potential for oral administration. Distribution predictions indicate no blood-brain barrier penetration, potentially reducing the risk of central nervous system-related side effects. Metabolism predictions primarily involve cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), with aliphatic hydroxylation identified as the major metabolic reaction. Toxicity assessment reveals low hERG inhibition risk (reducing cardiotoxicity concerns), non-mutagenicity in Ames tests, and non-carcinogenicity in rodent models [1].
Table 1: Comprehensive ADMET Profile of this compound
| Parameter | Prediction | Method/Tool | Significance |
|---|---|---|---|
| Plasma Protein Binding | 100% (strong binding) | PreADMET | Prolonged circulation, potential drug interactions |
| GI Absorption | High (96.6%) | SwissADME | Suitable for oral administration |
| Caco-2 Permeability | 34.6 nm/s (moderate) | SwissADME | Moderate intestinal permeability |
| BBB Penetration | No | SwissADME | Reduced CNS side effects |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 | PreADMET | Potential metabolic interactions |
| hERG Inhibition | Low risk | PreADMET | Reduced cardiotoxicity concern |
| Ames Test | Non-mutagen | PreADMET | Favorable genotoxicity profile |
| Carcinogenicity | Negative (mouse, rat) | PreADMET | Reduced carcinogenicity concern |
Molecular docking studies provide mechanistic insights into this compound's polypharmacology and potential interactions with plasma proteins. This compound demonstrates favorable binding interactions with key inflammatory mediators through hydrogen bonding and hydrophobic interactions [1]. Specifically, this compound exhibits high binding affinity for nuclear factor kappa B (NF-κB), a master regulator of inflammation, as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Additionally, docking simulations show interactions with phospholipase A2 (PLA2), serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors [1], suggesting a multi-target mechanism of action that extends beyond its anti-inflammatory properties to potential analgesic and antidepressant effects.
In silico prediction of plasma protein binding serves as an efficient first step for prioritizing compounds during early discovery phases. The following protocol outlines a standardized approach for PPB prediction of triterpenoids like this compound:
Step 1: Compound Preparation - Generate a 3D molecular structure of this compound (molecular formula: C~30~H~48~O~3~; molecular weight: 440.7 g/mol) in SDF, MOL2, or PDB format. Ensure proper geometry optimization and energy minimization using molecular mechanics force fields [3].
Step 2: Descriptor Calculation - Compute relevant molecular descriptors including lipophilicity (LogP), topological polar surface area (TPSA), molecular volume, hydrogen bond donors/acceptors, and rotatable bonds using tools like SwissADME or MOE [1].
Step 3: PPB Prediction - Utilize multiple prediction algorithms to enhance reliability:
Step 4: Results Interpretation - Classify compounds as low (<90%), moderate (90-95%), or high (>95%) plasma protein binding based on consensus predictions. This compound consistently predicts as high PPB (100%) across multiple algorithms [1].
Experimental validation of PPB predictions is essential for lead optimization and candidate selection. The following protocol details the gold standard method for determining this compound PPB:
Principle: Equilibrium dialysis separates protein-bound and free drug fractions through a semi-permeable membrane based on molecular size differences, allowing quantification of free drug concentration [2].
Materials Preparation:
Procedure:
Calculations:
This compound demonstrates potent NF-κB inhibition with an IC~50~ of 1.2 ± 0.8 µg/mL [1]. The experimental protocol involves:
This compound significantly inhibits nitric oxide production in macrophages with an IC~50~ of 4.51 ± 0.92 µg/mL [1]:
The high plasma protein binding of this compound (predicted 100%) has significant implications for its pharmacological activity and dosing considerations. Despite extensive PPB, in vivo studies demonstrate that this compound produces substantial anti-inflammatory effects, reducing paw edema by 81.73 ± 3.16% in carrageenan-induced inflammation models [1]. This apparent paradox can be explained by the dynamic equilibrium between bound and free drug fractions, where the free fraction continuously replenishes as drug molecules dissociate from plasma proteins. The strong PPB likely contributes to this compound's prolonged half-life and sustained exposure to inflammatory sites, potentially enhancing its therapeutic efficacy despite reducing immediately available free fraction. Additionally, this compound's multi-target mechanism engaging NF-κB, COX-2, 5-LOX, and PLA2 [1] may compensate for reduced free fraction through synergistic pharmacological effects.
Beyond its anti-inflammatory properties, this compound demonstrates significant peripheral and central pharmacological effects that correlate with its PPB and distribution characteristics. In heat-induced pain models, this compound exhibits potent antinociception (89.47 ± 9.01%), while in stress-induced depression models, it significantly reduces immobility time (68 ± 9.22 s) in the tail suspension test [1]. These effects are particularly noteworthy given this compound's predicted lack of blood-brain barrier penetration [1], suggesting that its central activities may be mediated through peripheral mechanisms or minimal BBB crossing that nonetheless produces significant effects. The compound's interactions with serotonin and dopamine systems identified in molecular docking studies provide a plausible mechanism for its antidepressant-like activity, potentially involving peripheral immunomodulatory effects that influence central nervous system function through cytokine signaling.
Table 2: Experimental Pharmacological Profile of this compound
| Pharmacological Activity | Experimental Model | Result | Significance |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | 81.73 ± 3.16% reduction | Potent in vivo anti-inflammatory activity |
| Analgesic | Heat-induced pain | 89.47 ± 9.01% antinociception | Significant peripheral pain reduction |
| Antidepressant | Tail suspension test | 68 ± 9.22 s immobility time | Reduced depression-like behavior |
| NF-κB Inhibition | In vitro assay | IC~50~: 1.2 ± 0.8 µg/mL | Modulation of key inflammatory pathway |
| NO Production Inhibition | Macrophage assay | IC~50~: 4.51 ± 0.92 µg/mL | Reduction of inflammatory mediator |
| Cytotoxicity (Normal cells) | Lymphocyte viability | IC~50~: >20 µg/mL | Favorable safety window for normal cells |
| Cytotoxicity (Cancer cells) | Huh7.5 hepatoma | IC~50~: 17.32 ± 1.43 µg/mL | Selective cytotoxicity against cancer cells |
Integrating PPB assessment early in the drug discovery workflow for natural products like this compound enables evidence-based lead optimization and candidate selection. Researchers should adopt the following strategic approach:
Hit-to-Lead Stage: Implement rapid in silico PPB screening of natural product libraries to prioritize compounds with favorable binding characteristics, using tools like SwissADME and MolGrad [4]. This compound's drug-likeness score of 0.33 surpasses several marketed drugs, supporting its prioritization [1].
Lead Optimization: Employ medium-throughput equilibrium dialysis to experimentally verify PPB predictions for lead compounds. Use structure-activity relationship (SAR) analysis to modulate PPB through targeted chemical modifications while maintaining target engagement.
Candidate Selection: Conduct comprehensive PPB studies across species (human, rat, mouse) to facilitate translational extrapolation from preclinical models to human predictions. This compound's consistent high PPB across prediction platforms supports its progression as a development candidate.
The relationship between this compound's extensive PPB and its in vivo efficacy highlights the importance of integrated PK-PD assessment. Researchers should:
The following diagram illustrates the integrated experimental workflow for PPB assessment and its relationship to pharmacological activity:
This compound represents a promising anti-inflammatory lead compound with favorable ADMET properties, including predicted high plasma protein binding that influences its pharmacokinetic and pharmacodynamic profile. The integrated computational and experimental approaches outlined in these application notes provide a systematic framework for PPB characterization throughout the drug development pipeline. This compound's multi-target mechanism of action, engaging key inflammatory mediators including NF-κB, COX-2, and 5-LOX, coupled with its demonstrated in vivo efficacy in inflammatory, pain, and depression models, supports its continued investigation as a therapeutic agent. Researchers should consider this compound's high PPB when designing dosing regimens and interpreting efficacy results, with particular attention to the dynamic equilibrium between bound and free drug fractions. Future work should focus on experimental verification of PPB predictions, detailed binding kinetics to specific plasma proteins, and assessment of potential drug interactions through protein binding displacement. The comprehensive protocols and data interpretation guidelines provided herein will facilitate rigorous PPB assessment of this compound and related natural products in preclinical development.
Daturaolone, a pentacyclic oleanane triterpenoid isolated from various Datura species, has recently emerged as a compound of significant pharmacological interest due to its diverse biological activities. While traditionally recognized for its anti-inflammatory and antinociceptive properties, current research has expanded to investigate its cytotoxic potential against various cell lines. These application notes provide a comprehensive framework for assessing this compound's cytotoxicity profile in vitro, encompassing standardized protocols, data interpretation guidelines, and technical considerations to ensure reproducible results across laboratory settings. The protocols outlined herein are designed for researchers and drug development professionals requiring robust cytotoxicity assessment methods for natural product evaluation.
Recent studies have positioned this compound as a promising therapeutic candidate that complies with Lipinski's drug-likeliness rule with a favorable score of 0.33, suggesting its potential as an orally bioavailable pharmaceutical agent. Its favorable ADMET profile, including high gastrointestinal absorption (Caco-2 cell permeability = 34.6 nm/s) and no blood-brain barrier penetration, further supports its investigational value in drug discovery pipelines [1]. The compound's multifunctional targeting capability against inflammatory mediators and cancer pathways necessitates standardized approaches to evaluate its cytotoxic effects, which these application notes aim to address through detailed methodological guidance.
Structural Classification: this compound belongs to the pentacyclic oleanane triterpenoid class, characterized by a complex five-ring system that underlies its biological activity [1]
Drug-Likeness Properties: With a molecular weight of 440.7 g/mol and a bioavailability score of 0.55, this compound demonstrates favorable physicochemical properties for drug development, complying with three out of four Lipinski's rules [1]
Molecular Targets: Computational predictions and experimental validations indicate this compound interacts with multiple inflammatory mediators and signaling pathways, including NF-κB, cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2, suggesting a multi-target mechanism of action [1]
Cytotoxicity evaluation represents a critical screening step in natural product drug development, serving dual purposes in identifying both potential chemotherapeutic agents and safety profiles. For this compound, cytotoxicity assessment is particularly relevant given its differential activity between normal and transformed cells, suggesting possible selective anticancer properties. Additionally, establishing accurate IC₅₀ values provides essential quantitative data for dose-response relationships necessary for lead optimization and subsequent in vivo studies [2] [1].
Table 1: Summary of this compound Cytotoxicity Data Across Cell Lines
| Cell Line | Cell Type | IC₅₀ Value | Assay Method | Experimental Conditions |
|---|---|---|---|---|
| Normal lymphocytes | Primary human cells | >20 µg/mL | MTT | 24-hour treatment [1] |
| Huh7.5 | Hepatocellular carcinoma | 17.32 ± 1.43 µg/mL | MTT | 24-hour treatment [1] |
| Vero | African green monkey kidney | ~3 mg/mL (crude extract) | MTT | 24-hour treatment [3] |
Table 2: Related Bioactivity Data for this compound
| Bioactivity | IC₅₀ Value | Assay System | Significance |
|---|---|---|---|
| NF-κB inhibition | 1.2 ± 0.8 µg/mL | In vitro | Potent anti-inflammatory mechanism [1] |
| Nitric oxide production inhibition | 4.51 ± 0.92 µg/mL | Macrophage assay | Secondary anti-inflammatory activity [1] |
The differential cytotoxicity observed between normal lymphocytes (IC₅₀ >20 µg/mL) and hepatocarcinoma cells (IC₅₀ 17.32 ± 1.43 µg/mL) suggests a potential therapeutic window that warrants further investigation [1]. This selective toxicity profile is particularly valuable in anticancer drug development, where minimizing off-target effects is crucial. The substantially higher IC₅₀ value observed for crude Datura metel extracts on Vero cells (approximately 3 mg/mL) highlights the importance of compound purity in cytotoxicity assessments, as purified compounds generally exhibit greater potency compared to complex plant extracts [3].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of yellow tetrazolium MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes largely in the mitochondrial respiratory chain, reflecting viable mitochondrial function [2].
Cell Seeding:
Compound Treatment:
MTT Assay:
Formazan Solubilization:
Absorbance Measurement:
Calculate percentage cell viability using formula:
% Viability = (Absorbance of treated sample / Absorbance of control) × 100
Generate dose-response curves using nonlinear regression analysis
Determine IC₅₀ values from dose-response curves (concentration causing 50% reduction in viability) [3]
While MTT represents the most commonly used method, several alternative assays provide complementary data:
Trypan Blue Exclusion: Direct measure of membrane integrity where viable cells exclude dye while dead cells uptake it; useful for suspension cells but less sensitive for subtle cytotoxicity [2]
XTT Assay: Similar principle to MTT but produces water-soluble formazan, eliminating solubilization step; particularly suited for high-throughput screening [2]
Lactate Dehydrogenase (LDH) Release: Measures membrane integrity through cytosolic enzyme release upon damage; particularly effective for necrotic cell death assessment [2]
Figure 1: this compound's proposed mechanisms of cytotoxicity and experimental assessment pathway. The diagram illustrates this compound's molecular targets, cellular effects, and measurement approaches for cytotoxicity evaluation. Key interactions include inhibition of NF-κB and modulation of arachidonic acid metabolism, ultimately leading to apoptotic cell death and cell cycle arrest measurable through standardized assays like MTT [1].
Choosing appropriate cytotoxicity assays requires consideration of multiple factors:
Research Objectives: MTT and related tetrazolium assays are ideal for initial screening of metabolic activity, while dye exclusion methods better assess direct membrane damage [2]
Cell Type Characteristics: Adherent cells are well-suited for MTT, while suspension cells may require dye exclusion methods; primary cells often demonstrate different susceptibility compared to immortalized lines [2]
Mechanistic Insights: LDH release detects necrosis, while caspase activation assays provide specific apoptosis indication; multiple complementary assays provide comprehensive cytotoxicity profiling [2]
DMSO Concentration: Maintain vehicle concentration below 0.1% to prevent solvent toxicity that could confound results [2]
Time Considerations: Lethally damaged cells may require several days to lose membrane integrity, while surviving cells continue proliferating during this period, potentially leading to underestimation of cell death if measured too early [2]
Interference Controls: Include appropriate controls to account for potential background interference, particularly when testing compounds that might directly interact with assay reagents [2]
These application notes provide a standardized framework for assessing this compound cytotoxicity through robust experimental protocols and data interpretation guidelines. The available evidence indicates this compound exhibits a promising differential cytotoxicity profile with greater potency against cancer cells (Huh7.5 IC₅₀ = 17.32 ± 1.43 µg/mL) compared to normal lymphocytes (IC₅₀ >20 µg/mL). Its multi-target mechanism of action, particularly involving NF-κB inhibition (IC₅₀ = 1.2 ± 0.8 µg/mL), suggests potential therapeutic value in inflammation-associated pathologies.
Further investigations should focus on mechanistic studies to elucidate precise molecular pathways, expanded profiling across diverse cancer cell lines, and in vivo validation of cytotoxicity observations. Standardized implementation of these protocols across research laboratories will facilitate direct comparison of findings and accelerate the translational development of this compound as a potential therapeutic agent.
This compound is a pentacyclic oleanane triterpenoid naturally occurring in various plant species, particularly those belonging to the Datura genus such as Datura innoxia Mill. and Datura metel L., as well as in Pistacia integerrima [1] [2] [3]. This compound has garnered significant research attention due to its promising anti-inflammatory properties and favorable drug-like characteristics. The structural configuration of this compound aligns with Lipinski's rule of five, exhibiting a molecular weight of 440.7 g/mol, a calculated partition coefficient (MLogP) of 5.89, and a drug-likeness score of 0.33, which compares favorably with some marketed drugs [1]. These molecular characteristics suggest reasonable oral bioavailability potential, making this compound an attractive candidate for further pharmaceutical development.
The carrageenan-induced paw edema model represents one of the most well-established and widely utilized preclinical assays for evaluating anti-inflammatory compounds. This model reliably produces a biphasic inflammatory response characterized by an early phase (1-2 hours post-carrageenan) mediated primarily by histamine, serotonin, and bradykinin release, followed by a sustained phase (3-5 hours and beyond) dominated by neutrophil infiltration, pro-inflammatory cytokine production, and elevated synthesis of prostaglandins and nitric oxide [4] [5]. The model's reproducibility and well-characterized inflammatory cascade make it particularly valuable for screening novel anti-inflammatory agents like this compound and for elucidating their potential mechanisms of action.
This compound demonstrates dose-dependent anti-inflammatory activity across multiple experimental models. In the carrageenan-induced paw edema model, this compound administered intraperitoneally at doses ranging from 1-30 mg/kg exhibited significant edema reduction with a calculated ED50 value of 10.1 mg/kg in mouse models [2]. The maximum edema inhibition observed was 81.73 ± 3.16%, demonstrating potent anti-inflammatory efficacy [1]. The temporal progression of edema inhibition follows a characteristic pattern, with maximal effects typically observed 3-5 hours post-carrageenan injection, consistent with the compound's action on the delayed phase of inflammation [2] [5].
Beyond its anti-edema effects, this compound exhibits marked analgesic properties in experimental pain models. In the acetic acid-induced writhing test, this compound (1-30 mg/kg, i.p.) demonstrated dose-dependent antinociception with an ED50 value of 13.8 mg/kg [2]. Additionally, in heat-induced pain models, this compound achieved 89.47 ± 9.01% antinociception, indicating substantial pain-relieving capabilities [1]. The compound also showed significant effects in stress-induced depression models, reducing immobility time to 68 ± 9.22 seconds in the tail suspension test, suggesting potential modulatory effects on inflammatory pathways linked to depressive behaviors [1].
Table 1: In Vivo Anti-inflammatory and Analgesic Efficacy of this compound
| Experimental Model | Dose Range (mg/kg) | ED50 Value (mg/kg) | Maximum Efficacy | Reference |
|---|---|---|---|---|
| Carrageenan-induced paw edema (mouse) | 1-30 (i.p.) | 10.1 | 81.73 ± 3.16% inhibition | [2] |
| Acetic acid-induced writhing (mouse) | 1-30 (i.p.) | 13.8 | Dose-dependent reduction | [2] |
| Heat-induced pain | Not specified | Not specified | 89.47 ± 9.01% antinociception | [1] |
| Tail suspension test (depression) | Not specified | Not specified | 68 ± 9.22 s immobility time | [1] |
This compound exerts profound effects on key inflammatory mediators and signaling pathways. The compound significantly inhibits NF-κB activation with an IC50 value of 1.2 ± 0.8 μg/mL, representing a crucial mechanism as NF-κB serves as a master regulator of inflammation [1]. Additionally, this compound potently suppresses nitric oxide (NO) production with an IC50 value of 4.51 ± 0.92 μg/mL [1]. Reduced NO synthesis correlates with diminished inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade that contributes to vasodilation and edema formation [4].
The anti-cytokine activity of this compound represents another important mechanism. Although direct cytokine measurements for this compound are not provided in the available literature, similar triterpenoids have demonstrated significant suppression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4] [6]. These cytokines play pivotal roles in amplifying inflammatory responses, inducing fever, promoting leukocyte infiltration, and sensitizing pain pathways. The reduction of these mediators likely contributes to both the anti-inflammatory and analgesic effects observed with this compound administration.
Table 2: In Vitro Anti-inflammatory Mechanisms of this compound
| Molecular Target | Assay System | IC50 Value | Potential Significance | Reference |
|---|---|---|---|---|
| NF-κB inhibition | In vitro assay | 1.2 ± 0.8 μg/mL | Master regulator of inflammation | [1] |
| Nitric oxide production | RAW macrophages | 4.51 ± 0.92 μg/mL | Key inflammatory mediator | [1] |
| Cyclooxygenase-2 | Molecular docking | Strong interaction | Prostaglandin synthesis | [1] |
| 5-lipoxygenase | Molecular docking | Strong interaction | Leukotriene synthesis | [1] |
| Cytotoxicity (normal lymphocytes) | Cell viability | >20 μg/mL | Selective toxicity | [1] |
This compound exhibits a multi-target mechanism of action against inflammatory pathways, as revealed through molecular docking studies and in vitro assays. The compound demonstrates strong binding interactions with key inflammatory enzymes including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [1]. This multi-enzyme targeting is particularly significant as it may result in broader anti-inflammatory effects compared to single-target agents. The simultaneous inhibition of COX-2 and 5-LOX prevents the shunting of arachidonic acid metabolism through alternative pro-inflammatory pathways, a limitation often encountered with selective COX-2 inhibitors [2] [7].
The NF-κB signaling pathway represents a central target for this compound. Molecular docking studies indicate H-bonding interactions between this compound and the nuclear factor kappa beta subunit, preventing the activation of this pivotal transcription factor [1]. NF-κB regulates the expression of numerous pro-inflammatory genes including cytokines (TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and inflammatory enzymes such as iNOS and COX-2 [1]. By inhibiting NF-κB activation, this compound potentially suppresses the entire inflammatory cascade at the transcriptional level, providing a mechanistic foundation for its broad anti-inflammatory efficacy.
Figure 1: Molecular Mechanisms of this compound in Inflammation - This diagram illustrates this compound's multi-target inhibition of key inflammatory signaling pathways, including NF-κB activation and downstream mediators like COX-2 and iNOS.
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been characterized through predictive computational models and experimental studies. This compound exhibits high plasma protein binding (100% predicted) and significant gastrointestinal absorption with a predicted absorption rate of 96.6% and Caco-2 cell permeability of 34.6 nm/s [1]. These properties suggest favorable oral bioavailability. Importantly, this compound is predicted not to cross the blood-brain barrier, potentially reducing the risk of central nervous system side effects [1].
The metabolic fate of this compound primarily involves Phase I reactions, with aliphatic hydroxylation identified as the major metabolic pathway [1]. The compound shows inhibition of cytochrome P450 enzymes including CYP1A2, CYP2C19, and CYP3A4, which could potentially lead to drug-drug interactions with co-administered medications metabolized through these pathways [1]. Regarding toxicity parameters, this compound demonstrates low hERG inhibition risk (suggesting reduced cardiotoxicity potential), non-mutagenicity in Ames tests, and non-carcinogenicity in predictive models [1]. Experimental toxicity assessments indicate an IC50 value in normal lymphocytes of >20 μg/mL compared to 17.32 ± 1.43 μg/mL in cancer cells (Huh7.5), suggesting some selective cytotoxicity toward cancer cells while sparing normal cells at therapeutic concentrations [1].
The carrageenan-induced paw edema model serves as a gold standard for preliminary anti-inflammatory drug screening. Below is a detailed protocol adapted from multiple studies investigating this compound [1] [2] [5]:
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Model - This flowchart outlines the key steps in evaluating anti-inflammatory activity of this compound using the standardized paw edema model.
Following paw volume measurements, comprehensive tissue collection and molecular analyses provide mechanistic insights into this compound's anti-inflammatory effects:
The multi-target mechanism of this compound presents significant advantages for pharmaceutical development, particularly for complex inflammatory disorders where single-target therapies often show limited efficacy. The simultaneous inhibition of COX-2, 5-LOX, and NF-κB pathways may translate to enhanced clinical efficacy in conditions like rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [1] [7]. The favorable drug-likeness score (0.33) and ADMET profile further support its potential as a lead compound for anti-inflammatory drug development [1].
Future research should focus on structure-activity relationship (SAR) studies to optimize this compound's efficacy and safety profile. Chemical modifications could potentially enhance potency, improve solubility, reduce potential drug interactions, or increase metabolic stability. The selective cytotoxicity observed between normal lymphocytes (IC50 >20 μg/mL) and cancer cells (Huh7.5; IC50 17.32 ± 1.43 μg/mL) warrants further investigation into potential applications in inflammation-associated cancers [1]. Additionally, formulation development to improve bioavailability, such as nanoparticle encapsulation or prodrug approaches, could maximize therapeutic potential while minimizing dosing requirements.
Despite promising results, several research gaps need addressing before clinical translation. Long-term toxicity studies are absent from current literature, essential for determining chronic dosing safety [1]. The pharmacokinetic parameters of this compound, including half-life, clearance, and volume of distribution, require comprehensive characterization through in vivo pharmacokinetic studies [1]. Additionally, research on drug interactions is needed given this compound's predicted inhibition of multiple cytochrome P450 enzymes [1].
The molecular mechanisms underlying this compound's effects on pain and depression require further elucidation. While interactions with serotonin transporters, dopamine receptors, and 5-hydroxy tryptamine have been predicted computationally [1], experimental validation of these targets is necessary. The field would benefit from studies in chronic inflammation models (e.g., adjuvant-induced arthritis) to evaluate this compound's efficacy in sustained inflammatory conditions beyond the acute paw edema model [5]. As noted in methodological studies, while NSAIDs like indomethacin effectively reduce early-phase edema (3-5 hours), they often fail to modify the complete inflammatory response when assessed over 192 hours, highlighting the need to evaluate this compound in extended observation models [5].
This compound demonstrates significant potential as a multi-target anti-inflammatory agent with efficacy in well-established preclinical models. The compound's favorable drug-like properties, dose-dependent anti-inflammatory and analgesic effects, and multi-mechanistic action on key inflammatory pathways support its continued investigation. The detailed protocols provided herein enable standardized evaluation of this compound and analogous compounds in robust preclinical models. Future research should address existing gaps in chronic toxicity, pharmacokinetics, and expanded disease models to fully realize the therapeutic potential of this promising natural product in inflammatory disorders.
This compound is a pentacyclic oleanane triterpenoid isolated from various Datura species, such as Datura innoxia Mill. [1]. Recent studies have established its promising anti-inflammatory profile, with the inhibition of nitric oxide (NO) production being a key mechanism of action [1] [2].
Quantitative data from an in vitro study using LPS-stimulated RAW 264.7 murine macrophages demonstrates its potency. The study reported an IC₅₀ value of 4.51 ± 0.92 µg/mL for the inhibition of NO production, indicating significant activity [1] [2]. This effect is part of a broader multi-target anti-inflammatory mechanism, as summarized below.
| Assay Type | Key Findings / Interactions | Quantitative Results (IC₅₀ or other values) |
|---|---|---|
| In Vitro NO Inhibition [1] [2] | Significant reduction of NO in LPS-stimulated RAW 264.7 macrophages. | IC₅₀ = 4.51 ± 0.92 µg/mL |
| In Vitro NF-κB Inhibition [1] [2] | Molecular docking shows H-bond interaction with NF-κB; significant inhibition in cell-based assay. | IC₅₀ = 1.2 ± 0.8 µg/mL |
| Molecular Docking Targets [1] | H-bonding interactions with key inflammatory mediators: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Phospholipase A2 (PLA2). | N/A |
The following protocol is adapted from established methods for evaluating NO inhibition, utilizing the Griess reaction [3] [4]. This provides a robust framework for testing this compound.
The workflow for the entire assay, from cell preparation to data analysis, is outlined below. This integrates the cell viability assessment to ensure that NO inhibition is not a result of cytotoxicity.
Step 1: Cell Seeding and Culture
Step 2: Sample Pre-treatment and LPS Stimulation
Step 3: Nitrite Measurement via Griess Reaction
Step 4: Parallel Cell Viability Assay (Essential)
Step 5: Data Calculation and Analysis
% Inhibition = [(Nitrite_LPS - Nitrite_Sample) / (Nitrite_LPS - Nitrite_Blank)] × 100
where Nitrite_LPS is the amount from the vehicle control, Nitrite_Sample is from the this compound-treated well, and Nitrite_Blank is from the unstimulated cells.The anti-inflammatory effects of this compound are not limited to NO inhibition. It exhibits a multi-target mechanism, interacting with several key players in the inflammatory cascade, as illustrated below.
This multi-target action is supported by compelling in vivo data. Studies have shown that this compound significantly reduces carrageenan-induced paw edema in mice by 81.73% and exhibits strong antinociceptive (pain-blocking) effects [1] [5]. Furthermore, it demonstrates favorable drug-like properties, complying with Lipinski's rule and showing high gastrointestinal absorption and low hERG inhibition risk in in silico predictions [1].
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation. The canonical NF-κB pathway, predominantly featuring the p65/p50 heterodimer, is activated by various stimuli including inflammatory cytokines, pathogens, and stress signals. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon activation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This process liberates the NF-κB dimer, allowing its translocation into the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines [1] [2]. Constitutive or dysregulated activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers, making it an attractive therapeutic target [3] [2].
Daturaolone (3-oxo-6-β-hydroxy-β-amyrin) is a pentacyclic oleanane triterpenoid isolated from various Datura species, such as Datura innoxia Mill. and Datura metel L. [4] [5]. Recent investigations have highlighted its potent anti-inflammatory properties, which are largely mediated through the suppression of the NF-κB pathway. This application note consolidates the current knowledge on this compound's mechanism of action and provides detailed protocols for evaluating its NF-κB inhibitory activity, catering to researchers in pharmacology and drug discovery.
This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting the NF-κB signaling cascade. Figure 1 below illustrates the key steps in the NF-κB pathway that are inhibited by this compound.
Figure 1. Proposed Molecular Mechanism of NF-κB Inhibition by this compound. The diagram illustrates the canonical NF-κB pathway and the points where this compound is known to exert inhibitory effects, including potential IKK inhibition, direct interaction with NF-κB subunits, and suppression of pro-inflammatory gene expression.
The anti-inflammatory mechanism of this compound primarily involves:
The anti-inflammatory and NF-κB inhibitory effects of this compound have been quantified through various in vitro and in vivo assays. The table below summarizes the key quantitative findings from recent studies.
Table 1: Quantitative Profile of this compound's Anti-inflammatory and NF-κB Inhibitory Effects
| Assay Type | Experimental Model | Key Result / IC₅₀ Value | Reference |
|---|---|---|---|
| NF-κB Inhibition | In vitro cell-based assay | IC₅₀ = 1.2 ± 0.8 µg/mL | [4] [6] |
| Nitric Oxide (NO) Inhibition | Macrophage culture | IC₅₀ = 4.51 ± 0.92 µg/mL | [4] [6] |
| In Vivo Anti-inflammatory | Carrageenan-induced paw edema (mouse) | 81.73 ± 3.16% inhibition of edema | [4] [6] |
| In Vivo Antinociceptive | Acetic acid-induced writhing (mouse) | ED₅₀ = 13.8 mg/kg | [7] |
| In Vivo Antinociceptive | Carrageenan-induced paw edema (mouse) | ED₅₀ = 10.1 mg/kg | [7] |
| Cytotoxicity (Normal cells) | Normal lymphocytes | IC₅₀ > 20 µg/mL | [4] [6] |
| Cytotoxicity (Cancer cells) | Huh7.5 hepatoma cells | IC₅₀ = 17.32 ± 1.43 µg/mL | [4] [6] |
Furthermore, the drug-like properties and pharmacokinetic profile of this compound have been characterized in silico, as summarized below.
Table 2: Predicted ADMET and Drug-Likeness Profile of this compound
| Property Category | Parameter | Predicted Value/Profile |
|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Compliant (0 violations, score: 0.33) |
| Absorption | Gastrointestinal Absorption (GI abs) | High (96.6%) |
| Caco-2 Permeability | 34.6 nm/s | |
| Distribution | Plasma Protein Binding (PPB) | Strong (100%) |
| Blood-Brain Barrier (BBB) Penetration | No | |
| Metabolism | Cytochrome P450 Inhibitors | CYP1A2, CYP2C19, CYP3A4 |
| Major Metabolic Reaction | Aliphatic Hydroxylation | |
| Toxicity | hERG Inhibition | No (low risk) |
| Carcinogenicity (Mouse/Rat) | No |
To facilitate the replication and further investigation of this compound's effects, here are detailed methodologies for key experiments.
This protocol assesses the direct effect of this compound on NF-κB activity in a cell-based system, typically using macrophage-like cell lines (e.g., RAW 264.7).
Workflow Overview
Figure 2. Workflow for the In Vitro NF-κB Inhibition Assay.
Procedure Steps
This protocol evaluates the efficacy of this compound in a live animal model of acute inflammation.
Procedure Steps
% Inhibition = [(V_c - V_t) / V_c] × 100
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.This compound presents a promising lead compound for developing new anti-inflammatory and potentially anti-cancer therapies. Its favorable drug-likeness profile, potent NF-κB inhibitory activity, and efficacy in validated animal models underscore its therapeutic potential [4] [6] [7]. Furthermore, its ability to also interact with other targets like COX-2 and the serotonin transporter suggests a multi-targeted mechanism that could be beneficial for treating complex diseases like inflammatory pain and depression associated with chronic inflammation [4] [6].
This compound is a potent natural inhibitor of the NF-κB pathway, with demonstrated efficacy from molecular docking studies to in vivo models. The protocols outlined herein provide a robust framework for researchers to validate and build upon these findings. Future work should focus on elucidating the precise structural interaction between this compound and the p65 subunit, and exploring its therapeutic effects in models of chronic inflammatory diseases and cancer.
Daturaolone is a pentacyclic oleanane triterpenoid (amyrin-type triterpenoid) that has been isolated from various Datura species, particularly Datura innoxia Mill. and Datura metel L. [1] [2]. This natural compound has emerged as a promising candidate for musculoskeletal therapeutic applications due to its significant muscle relaxant properties observed in preclinical models. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, suggesting favorable physicochemical properties for drug development [1]. This compound has demonstrated a multifaceted pharmacological profile encompassing not only muscle relaxation but also anti-inflammatory, antinociceptive, and antipyretic activities [1] [2]. These diverse effects position this compound as a potentially valuable therapeutic agent for conditions involving muscle spasticity, inflammation, and pain.
The inclined plane test serves as a well-established in vivo model for quantifying muscle relaxant efficacy by measuring an animal's ability to maintain position on an angled surface. This methodology has been effectively employed to characterize this compound's muscle relaxant properties, providing quantitative data to support its therapeutic potential [2]. The test evaluates coordinated muscle function and strength, with decreased performance indicating muscle relaxation. Beyond the inclined plane test, complementary assessments including the chimney test and traction test have been utilized to provide a comprehensive evaluation of this compound's effects on neuromuscular function [2] [3]. These standardized behavioral models offer valuable insights for researchers investigating new therapeutic agents for muscle spasticity and related conditions.
Table 1: Experimental Design for Comprehensive Muscle Relaxant Evaluation
| Test | Parameters Measured | Assessment Time Points | Endpoint Criteria |
|---|---|---|---|
| Inclined Plane | Maximum angle maintained | 30, 60, 90 min post-dose | Angle at which animal can no longer maintain position |
| Chimney Test | Time to reach top | 30, 60, 90 min post-dose | Failure to complete within 60 seconds |
| Traction Test | Traction score (0-4 scale) | 30, 60, 90 min post-dose | Inability to grasp wire or reach pole |
This compound has demonstrated significant muscle relaxant activity across multiple preclinical models in a dose- and time-dependent manner. In the inclined plane test, this compound produced statistically significant (P < 0.05) muscle relaxation potential at doses ranging from 5-20 mg/kg i.p. [2]. The maximum efficacy was observed at 60 minutes post-administration, indicating optimal absorption and distribution time. The muscle relaxation effects were sustained but gradually diminished by the 90-minute time point, providing insights into the compound's duration of action [2]. These findings were consistently corroborated by complementary assessments including the chimney and traction tests, which demonstrated a coherent pattern of dose-dependent neuromuscular blockade [2].
The potency comparison between this compound and standard muscle relaxants reveals its therapeutic potential. While comprehensive head-to-head clinical trials are not yet available, the preclinical efficacy observed with this compound appears comparable to some conventional skeletal muscle relaxants such as cyclobenzaprine, carisoprodol, and tizanidine, which have demonstrated fair evidence of efficacy in musculoskeletal conditions according to systematic reviews [5]. The therapeutic window for this compound's muscle relaxant effects appears favorable, with efficacy observed at doses significantly below those associated with acute toxicity (5-20 mg/kg versus 50 mg/kg NOAEL) [2] [4].
Table 2: Quantitative Results from this compound Muscle Relaxant Studies
| Test Model | Dose (mg/kg, i.p.) | Time Post-administration | Effect | Statistical Significance |
|---|---|---|---|---|
| Inclined Plane | 5 | 30 min | Moderate relaxation | P < 0.05 |
| Inclined Plane | 10 | 60 min | Significant relaxation | P < 0.05 |
| Inclined Plane | 20 | 60 min | Maximum relaxation | P < 0.01 |
| Chimney Test | 10 | 60 min | Increased failure rate | P < 0.05 |
| Traction Test | 20 | 60 min | Significant score reduction | P < 0.01 |
Beyond its muscle relaxant properties, this compound exhibits a broad pharmacological profile that may complement its therapeutic applications. The compound has demonstrated significant anti-inflammatory activity through inhibition of NF-κB and nitric oxide production with IC~50~ values of 1.2 ± 0.8 and 4.51 ± 0.92 µg/mL, respectively [1]. Additionally, this compound has shown antipyretic effects in animal models, with a maximum effect (84.64%) observed at 20 mg/kg i.p. [2]. The compound also exhibits analgesic properties, significantly reducing heat-induced pain (89.47 ± 9.01% antinociception) in preclinical models [1]. This multifaceted pharmacological activity suggests potential applications for this compound in complex conditions where pain, inflammation, and muscle spasticity coexist.
The drug metabolism and pharmacokinetic profile of this compound has been partially characterized through in silico predictions. The compound demonstrates strong plasma protein binding and high gastrointestinal absorption (Caco-2 cells permeability = 34.6 nm/s) with no blood-brain barrier penetration predicted [1]. The metabolism primarily involves Phase I reactions, with aliphatic hydroxylation identified as the major metabolic pathway [1]. These ADME characteristics support the potential for oral bioavailability while potentially limiting central nervous system side effects, an advantageous profile for a muscle relaxant medication.
This compound exerts its muscle relaxant effects through multiple molecular targets based on in silico predictions and experimental validations. Molecular docking studies have revealed that this compound interacts with key inflammatory mediators including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [1]. These interactions likely contribute to its anti-inflammatory effects which may indirectly influence muscle relaxation through reduction of inflammation-mediated spasticity. Additionally, docking studies suggest potential interactions with the serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors [1], which may modulate pain perception and muscle tone regulation.
The primary mechanism for this compound's direct muscle relaxant activity may involve interference with calcium signaling pathways or modulation of neurotransmitter systems that regulate muscle contraction. While the exact molecular targets for its muscle relaxant effects require further elucidation, the compound's efficacy in multiple behavioral models suggests a potentially central mechanism of action. The observed sedative effects in open-field tests [6] at higher doses may indicate some central nervous system activity, though the in silico predictions suggest limited blood-brain barrier penetration [1]. This apparent discrepancy warrants further investigation into the precise mechanisms underlying this compound's neuromuscular effects.
Diagram 1: Molecular targets and biological effects of this compound. The compound interacts with multiple inflammatory mediators, leading to various therapeutic effects that may contribute directly or indirectly to muscle relaxation.
The comprehensive evaluation of this compound's muscle relaxant properties requires an integrated approach combining in silico, in vitro, and in vivo methodologies. The experimental workflow begins with compound isolation and characterization, followed by computational prediction of molecular targets and ADMET properties [1] [2]. Subsequent in vitro assays assess cytotoxicity and specific effects on inflammatory markers, while in vivo behavioral models quantify muscle relaxant efficacy and related pharmacological activities [1] [2]. This multistep approach provides a robust framework for evaluating both efficacy and safety during early drug development stages.
Diagram 2: Comprehensive experimental workflow for evaluating this compound's muscle relaxant activity. The sequential approach integrates compound preparation, computational predictions, in vitro assays, and in vivo behavioral models.
The acute toxicity profile of this compound has been evaluated in rodent models, demonstrating a favorable safety margin at therapeutically effective doses. In acute toxicity screening, this compound administered at doses up to 50 mg/kg was found to be safe with no observed adverse effects [2]. A comprehensive 28-day repeated dose toxicity study in Sprague Dawley rats following OECD guideline 407 established the No Observable Adverse Effect Level (NOAEL) for this compound at 5 mg/kg [4]. At higher doses, this compound showed dose-dependent changes in hepatic enzymes (alanine transaminase), bilirubin, creatinine, and glucose levels, with histological changes observed in testes at elevated doses [4]. These findings highlight the importance of dose selection for therapeutic development.
The comparative toxicity between this compound and other Datura-derived compounds reveals important distinctions in safety profiles. Withametelin, another compound isolated from Datura species, was characterized as a more potent toxin (GHS category 4) compared to this compound (GHS category 5) in acute toxicity studies [4]. This classification suggests this compound may offer a more favorable safety profile for therapeutic development. Additionally, this compound did not demonstrate mutagenic potential in Ames tests conducted with and without metabolic activation [1], and showed low risk of hERG inhibition, predicting a reduced potential for cardiac arrhythmias [1].
Table 3: Toxicity Profile of this compound Based on Preclinical Studies
| Toxicity Parameter | Findings | Dose Levels | Reference |
|---|---|---|---|
| Acute Toxicity | No mortality or signs of toxicity | Up to 50 mg/kg | [2] |
| 28-day NOAEL | No observable adverse effects | 5 mg/kg | [4] |
| Hepatic Effects | Increased ALT, bilirubin | >5 mg/kg (28-day study) | [4] |
| Renal Effects | Altered creatinine levels | >5 mg/kg (28-day study) | [4] |
| Reproductive Toxicity | Histological changes in testes | >5 mg/kg (28-day study) | [4] |
| Mutagenicity | Non-mutagenic | In vitro Ames test | [1] |
| Cardiotoxicity | Low hERG inhibition risk | In silico prediction | [1] |
The therapeutic index of this compound appears promising, with effective muscle relaxant doses (5-20 mg/kg) falling within the established safety margin (NOAEL of 5 mg/kg) [2] [4]. However, the observed organ-specific toxicities at higher doses in subchronic studies warrant careful dose selection for future clinical development. The metabolic profile of this compound predicts hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4) [1], suggesting potential for drug-drug interactions that should be evaluated in future studies.
The route of administration may influence this compound's safety profile. Current data primarily reflect intraperitoneal administration in preclinical models [2]. Further investigation is needed to establish safety profiles for other routes, particularly oral administration which would be preferred for most clinical applications. The species differences in toxicity responses should also be considered, as the current data are limited to rodent models. Extended toxicology studies in non-rodent species would be necessary to fully characterize the compound's safety profile before human trials.
Based on its comprehensive pharmacological profile, this compound presents several promising therapeutic applications:
Muscle Spasticity Disorders: The demonstrated efficacy in multiple muscle relaxant models suggests potential applications for conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy where spasticity is a significant clinical concern [2] [5].
Inflammatory Pain Conditions: The combined anti-inflammatory, analgesic, and muscle relaxant properties position this compound as a potential therapeutic for inflammatory musculoskeletal conditions such as fibromyalgia, low back pain, and myofascial pain syndrome [1] [5].
Postoperative Care: The multimodal activity profile may be advantageous for postoperative pain and muscle spasm management, potentially reducing reliance on opioid analgesics [2].
Neurological Disorders: The observed antidepressant activity in tail suspension tests (68 ± 9.22 s immobility time) [1], combined with muscle relaxant properties, suggests potential applications in neurological conditions where spasticity and mood disorders coexist.
This compound represents a promising natural product with significant muscle relaxant activity validated through the inclined plane test and complementary behavioral models. The compound's multifaceted pharmacological profile encompassing anti-inflammatory, analgesic, and antipyretic activities enhances its therapeutic potential for complex musculoskeletal conditions. The established protocols for evaluating its muscle relaxant effects provide researchers with standardized methodologies for further investigation.
Future research should focus on mechanistic elucidation of this compound's precise molecular targets for muscle relaxation, formulation development to optimize bioavailability, and comprehensive safety assessment in higher species to support clinical translation. The favorable drug-like properties and multimodal activity profile position this compound as a strong candidate for development as a therapeutic agent for conditions requiring effective muscle relaxation with complementary anti-inflammatory and analgesic effects.
Gastrointestinal motility disorders represent a significant challenge in clinical practice, necessitating the development of novel therapeutic agents. Daturaolone, a pentacyclic oleanane triterpenoid isolated from Datura species including Datura metel L. and Datura innoxia Mill., has emerged as a promising candidate for modulating gastrointestinal function. Traditional uses of Datura plants in herbal medicine for treating gastrointestinal disorders provided the ethnobotanical rationale for investigating this compound's pharmacological effects. [1] presents compelling evidence that this compound significantly reduces gastrointestinal motility and increases intestinal transit time in animal models, comparable to the muscarinic receptor blocking agent atropine. These findings position this compound as a potential lead compound for developing treatments for conditions characterized by hypermotility, such as diarrhea and irritable bowel syndrome.
The charcoal meal test serves as a well-established, reproducible, and cost-effective method for preliminary screening of compounds affecting gastrointestinal transit. This in vivo assay measures the propulsion of an administered charcoal bolus through the gastrointestinal tract, providing quantitative data on transit time. The fundamental principle involves measuring the distance traveled by charcoal in the small intestine relative to its total length, expressed as percentage transit. [2] When evaluating natural products like this compound, this assay provides critical initial data on bioavailability and pharmacological activity in vivo, guiding subsequent mechanistic investigations. The integration of traditional knowledge with modern pharmacological validation represents a strategic approach to drug discovery, with this compound serving as an exemplary case study.
Animal grouping: Randomly divide mice into experimental groups (n=6):
Compound administration: Administer test compounds, reference drug, or vehicle via intraperitoneal injection.
Charcoal meal administration: Fifteen minutes after compound administration, orally gavage each mouse with 0.3 mL of charcoal meal suspension [1].
Sacrifice and tissue collection: Thirty minutes after charcoal administration, euthanize mice by cervical dislocation and carefully dissect the entire small intestine from pyloric sphincter to ileocecal junction [1] [2].
Measurement: Place the intestine on a flat surface without stretching. Measure:
Calculation: Calculate gastrointestinal transit using the formula: GI Transit (%) = (LC / LT) × 100 [2]
Table 1: Dose-response effects of this compound on gastrointestinal transit in the charcoal meal test
| Treatment | Dose (mg/kg, i.p.) | GI Transit (%) | Inhibition vs. Control (%) | p-value vs. Control |
|---|---|---|---|---|
| Control (saline) | 10 mL/kg | 100.0 ± 4.2 | - | - |
| Atropine | 10 | 42.3 ± 3.8 | 57.7 | <0.001 |
| This compound | 2.5 | 88.5 ± 3.2 | 11.5 | >0.05 |
| This compound | 5 | 75.4 ± 4.1 | 24.6 | <0.05 |
| This compound | 10 | 58.9 ± 3.7 | 41.1 | <0.01 |
| This compound | 20 | 45.6 ± 2.9 | 54.4 | <0.001 |
| This compound | 40 | 38.2 ± 3.4 | 61.8 | <0.001 |
Data adapted from [1]
This compound produced a dose-dependent inhibition of gastrointestinal propulsion, with significant effects observed at doses ≥5 mg/kg. The maximum efficacy at 40 mg/kg (61.8% inhibition) surpassed that of the reference drug atropine (57.7% inhibition), demonstrating potent anti-motility activity. The ED50 (dose producing 50% inhibition) was approximately 18.5 mg/kg, indicating reasonable potency for a natural triterpenoid compound. The dose-response relationship was monotonic, with higher doses producing progressively greater effects until a plateau was approached near 40 mg/kg. [1]
Table 2: Comparative analysis of this compound effects across multiple pharmacological assays
| Parameter | This compound Effect | Dose (mg/kg) | Reference Compound | Significance |
|---|---|---|---|---|
| GI motility inhibition | 61.8% inhibition | 40 i.p. | Atropine (57.7%) | p<0.001 |
| Muscle relaxation (inclined plane) | Significant improvement | 20 i.p. | Diazepam | p<0.05 |
| Antipyretic activity | 84.64% effect | 20 i.p. | Paracetamol | p<0.01 |
| Anti-inflammatory (paw edema) | 81.73% reduction | 20 i.p. | Indomethacin | p<0.01 |
| Acute toxicity | Safe up to 50 mg/kg | 50 i.p. | - | No mortality |
The comprehensive pharmacological profile reveals that this compound exhibits multifunctional activity across gastrointestinal, muscular, and inflammatory domains. Importantly, in acute toxicity screening, this compound was found safe at doses up to 50 mg/kg, with no observed mortality or overt signs of toxicity, indicating a therapeutic window for further development. [1] The overlapping effective doses for multiple pharmacological effects (20 mg/kg) suggest potential applications in conditions with comorbidity profiles, such as inflammatory bowel disease with associated hypermotility and pain.
The gastrointestinal effects of this compound involve complex interactions with multiple signaling pathways and molecular targets. Based on in silico predictions and experimental validations, this compound's anti-motility and spasmolytic actions appear to be mediated through multitarget mechanisms rather than single-pathway modulation.
Diagram 1: Proposed signaling pathways for this compound's effects on gastrointestinal motility
Diagram 1 title: Proposed signaling pathways for this compound's effects on gastrointestinal motility
The molecular mechanisms underlying this compound's gastrointestinal effects involve three primary modalities: neural modulation, anti-inflammatory actions, and direct smooth muscle effects. Computational molecular docking studies predict H-bonding interactions with nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [4]. Additionally, interactions with the serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors suggest modulation of enteric nervous system signaling. [4] The combination of these mechanisms results in comprehensive inhibition of gastrointestinal propulsion, positioning this compound as a multifaceted modulator of gut function.
Table 3: Predicted ADMET properties of this compound
| Parameter | Predicted Value | Experimental Correlation | Methodology |
|---|---|---|---|
| Molecular Weight | 440.7 g/mol | - | Lipinski's Rule |
| Log P | 5.89 | - | SwissADME |
| GI Absorption | High (96.6%) | Confirmed by in vivo activity | PreADMET |
| Caco-2 Permeability | 34.6 nm/s | Supports oral bioavailability | SwissADME |
| BBB Penetration | No | Reduced CNS side effects | PreADMET |
| Plasma Protein Binding | 100% | May affect free drug concentration | PreADMET |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 | Potential drug interactions | PreADMET |
| hERG Inhibition | No | Low cardiotoxicity risk | PreADMET |
| Mutagenicity | Non-mutagen | Favorable safety profile | Ames Test |
| Major Metabolism | Aliphatic hydroxylation | Phase I metabolism predicted | PreADMET |
Data compiled from [4]
This compound complies with Lipinski's rule of five with a drug-likeness score of 0.33, superior to some marketed drugs like withaferin A (0.36) and valproic acid (-0.02) [4]. The favorable ADMET profile supports further development, particularly the lack of hERG inhibition (predicting low cardiotoxicity risk) and absence of blood-brain barrier penetration (suggesting reduced CNS side effects). The high plasma protein binding may influence free drug concentrations but does not preclude in vivo efficacy as demonstrated in the charcoal meal test. Experimental validation of these predictions shows correlation with the observed in vivo effects and safety profile up to 50 mg/kg. [1] [4]
The charcoal meal test demonstrates that this compound possesses significant gastrointestinal motility inhibition comparable to atropine, supporting its traditional use in gastrointestinal disorders and justifying further mechanistic studies. The dose-dependent response and favorable safety profile at pharmacologically active doses position this compound as a promising lead compound for development of novel antidiarrheal agents and spasmolytics. The multifunctional nature of this compound, with concomitant anti-inflammatory and muscle relaxant activities, suggests potential applications in irritable bowel syndrome and inflammatory bowel disease where multiple symptom domains often coexist. [1] [4]
The in silico prediction of interactions with multiple inflammatory mediators, including NF-κB, COX-2, and 5-LOX, provides a rational basis for the observed in vivo efficacy. The NF-κB inhibition (IC50 = 1.2 ± 0.8 μg/mL) and nitric oxide suppression (IC50 = 4.51 ± 0.92 μg/mL) demonstrated in vitro [4] likely contribute to the overall gastrointestinal effects, as inflammation potently modulates motility. This integrated mechanism of action represents an advantage over single-target agents, particularly for complex gastrointestinal disorders with neuroimmune components.
The standardized protocol described herein enables reliable screening of this compound analogs and related triterpenoids for structure-activity relationship studies. Key protocol considerations include:
This protocol can be adapted for high-throughput screening of compound libraries by implementing automated measurement systems and reducing group sizes during preliminary screening phases. For advanced mechanistic studies, the protocol can be integrated with ex vivo organ bath experiments using intestinal tissue strips to directly assess effects on smooth muscle contractility [6].
The application notes and protocols detailed herein provide a comprehensive framework for evaluating this compound's effects on gastrointestinal motility using the charcoal meal test. The experimental data demonstrate that this compound produces dose-dependent inhibition of intestinal transit with efficacy comparable to atropine, while exhibiting a favorable safety profile and multifunctional pharmacological activities. The proposed mechanisms involve integrated modulation of neural signaling, inflammatory pathways, and direct smooth muscle effects.
These findings validate the traditional uses of Datura species in gastrointestinal disorders and position this compound as a promising lead compound for development of novel gastrointestinal therapeutics. The provided protocol offers a standardized, reproducible methodology for further investigation of this compound and related compounds, with potential adaptations for high-throughput screening and mechanistic studies. Future research should focus on identifying the primary molecular targets, optimizing this compound's pharmacokinetic profile, and evaluating efficacy in disease-specific models of gastrointestinal disorders.
This document provides a detailed experimental framework for researchers and drug development professionals to assess the antipyretic (fever-reducing) properties of the natural triterpenoid Daturaolone, isolated from Datura species. The protocols encompass in vivo screening models, detailed methodologies, and safety considerations to support preclinical development.
This compound is a pentacyclic oleanane triterpenoid isolated from various Datura species, including D. metel and D. innoxia [1] [2]. It has demonstrated a multi-target pharmacological profile, encompassing significant anti-inflammatory, antinociceptive, and antidepressant effects in preclinical models [1]. Its antipyretic potential was specifically confirmed in a murine model, where it significantly reduced fever at a dose of 20 mg/kg, achieving 84.64% efficacy [2]. The compound also exhibits a favorable drug-likeness and toxicity profile, making it a promising candidate for further development [1] [3]. These notes standardize the protocols for evaluating this antipyretic activity.
The following tables consolidate key quantitative findings on this compound's efficacy and safety from preclinical studies.
Table 1: Summary of this compound's Pharmacological Efficacy in Animal Models
| Pharmacological Activity | Experimental Model | Effective Dose (mg/kg) | Key Outcome/ED₅₀ | Citation |
|---|---|---|---|---|
| Antipyretic | Yeast-induced pyrexia (mouse) | 20 (i.p.) | 84.64% reduction in fever | [2] |
| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | 1 - 30 (i.p.) | ED₅₀ = 10.1 mg/kg | [4] |
| Antinociceptive | Acetic acid-induced writhing (mouse) | 1 - 30 (i.p.) | ED₅₀ = 13.8 mg/kg | [4] |
| Muscle Relaxant | Inclined plane, chimney test (mouse) | 2.5 - 40 (i.p.) | Significant, dose-dependent relaxation | [2] |
Table 2: Summary of this compound's Safety and Toxicological Profile
| Parameter | Findings | Implication/NOAEL | Citation |
|---|---|---|---|
| Acute Toxicity | Classified as GHS Category 5 compound | Safer profile, higher doses tolerable | [3] |
| 28-Day Repeated Dose Toxicity | Dose-dependent changes in liver enzymes, bilirubin, creatinine; histological changes in testes. | NOAEL = 5 mg/kg/day (oral) | [3] |
| Cytotoxicity (in vitro) | IC₅₀ in normal lymphocytes: >20 µg/mL | Suggests selectivity over normal cells | [1] |
| Proposed Safe Starting Dose | For repeated-dose preclinical studies | 5 mg/kg/day (oral) | [3] |
This section details the primary protocol for evaluating the antipyretic effect of this compound using the Brewer's yeast-induced pyrexia model in rodents [2].
Step 1: Acclimatization and Baseline Temperature Measurement
Step 2: Induction of Pyrexia
Step 3: Group Allocation and Dosing
Step 4: Post-Treatment Temperature Monitoring
Step 5: Data Analysis and Interpretation
% Antipyretic Activity = [(ΔT_control - ΔT_treated) / ΔT_control] × 100The workflow below visualizes this experimental procedure.
The antipyretic effect of this compound is likely mediated through its broad anti-inflammatory activity. Fever is a complex response involving inflammatory mediators that trigger the synthesis of prostaglandins in the hypothalamus. Key molecular interactions identified through in silico and in vitro studies suggest a multi-targeted mechanism [1].
The diagram below illustrates this proposed signaling pathway and the points of intervention for this compound.
As shown above, this compound is predicted to inhibit key proteins in the inflammatory cascade:
The efficacy of this compound can be further contextualized using standard anti-inflammatory and pain models.
Prior to initiating any in vivo study, careful consideration of the toxicological profile is essential.
This compound presents a promising antipyretic and anti-inflammatory lead compound with a well-characterized preclinical profile. The protocols outlined herein provide a robust framework for its evaluation. Future work should focus on elucidating its detailed molecular mechanisms, optimizing its pharmacokinetic properties, and conducting chronic toxicity studies to fully assess its therapeutic potential.
Daturaolone is a pentacyclic oleanane triterpenoid naturally occurring in various Datura species, particularly Datura innoxia and Datura metel. This compound has gained significant attention in drug discovery due to its promising anti-inflammatory, antinociceptive, and antidepressant properties demonstrated in preliminary studies. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, indicating favorable physicochemical properties for oral bioavailability. As with any promising therapeutic candidate, thorough toxicity evaluation is essential before advancing to clinical trials. These application notes provide comprehensive protocols and data from acute toxicity studies of this compound to guide researchers in designing appropriate preclinical safety assessments. [1] [2]
Table 1: Physicochemical and ADMET Properties of this compound
| Parameter | Value/Result | Significance |
|---|---|---|
| Molecular Weight | 440.7 g/mol | Within acceptable range for drug-like compounds |
| MLogP | 5.89 | Slightly above optimal range (should typically be <5) |
| Bioavailability Score | 0.55 | Moderate oral bioavailability potential |
| Drug-likeliness Score | 0.33 | Comparable to approved drugs |
| Gastrointestinal Absorption | High (96.6%) | Favorable for oral administration |
| BBB Permeability | No | Reduced risk of CNS side effects |
| Plasma Protein Binding | 100% | High binding may affect free drug concentration |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Carcinogenicity | Non-carcinogenic | Favorable safety profile |
| Major Metabolic Reactions | Aliphatic hydroxylation | Phase I metabolism predominates |
In acute toxicity studies conducted according to OECD Guideline 420, this compound demonstrated a favorable safety profile with no observed mortality at doses up to 300 mg/kg. The compound was classified under Globally Harmonized System (GHS) category 5, indicating lower acute toxicity potential compared to its analog withametelin, which was categorized as GHS category 4. Throughout the 14-day observational period, no significant behavioral changes or clinical signs of toxicity were observed in treated animals. Body weight measurements taken on days 1, 7, and 14 showed no statistically significant differences between control and treated groups, suggesting absence of gross systemic toxicity following single-dose administration. [3]
Table 2: Acute Toxicity Comparison of this compound and Related Compounds
| Compound | Test System | Maximum Tolerated Single Dose | GHS Category | Critical Findings |
|---|---|---|---|---|
| This compound | Sprague Dawley rats | >300 mg/kg | Category 5 | No mortality or significant toxicity signs |
| Withametelin | Sprague Dawley rats | >300 mg/kg | Category 4 | Dose-dependent changes in general parameters |
| D. stramonium Extract | Mice | >2000 mg/kg | Not classified | No mortality or toxicity signs at 2000 mg/kg |
In 28-day repeated dose studies, this compound demonstrated a dose-dependent toxicity profile with significant changes observed in several parameters at higher doses. The no observable adverse effect level (NOAEL) was established at 5 mg/kg/day, providing crucial guidance for dose selection in subsequent pharmacological studies. [3]
Table 3: Sub-Acute Toxicity Parameters of this compound in Sprague Dawley Rats
| Parameter Assessed | Findings at High Doses (>5 mg/kg) | NOAEL (No Observable Adverse Effect Level) |
|---|---|---|
| Hepatic Enzymes | Significant elevation in ALT levels | 5 mg/kg/day |
| Bilirubin | Increased levels indicating potential liver stress | 5 mg/kg/day |
| Renal Function | Elevated creatinine levels | 5 mg/kg/day |
| Glucose Metabolism | Altered glucose levels | 5 mg/kg/day |
| Reproductive System | Histological changes in testes | 5 mg/kg/day |
| General Health | No significant changes at lower doses | 5 mg/kg/day |
This compound's toxicity profile appears to be associated with its interaction with various molecular targets involved in inflammatory pathways and cellular metabolism. Molecular docking studies have shown H-bonding interactions with nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2. These interactions, while responsible for its therapeutic effects, may also contribute to its toxicity at higher concentrations through disruption of normal cellular signaling pathways. The compound's effect on serotonin transporters and dopamine receptors suggests potential neuroactivity that warrants careful assessment in central nervous system tissues. [1]
Based on comprehensive toxicity evaluation, the following dosing strategy is recommended for preclinical development of this compound:
This compound presents a promising therapeutic profile with a favorable acute toxicity assessment. Its classification as GHS category 5 and established NOAEL of 5 mg/kg/day provide a solid foundation for further development. However, the observed dose-dependent hepatotoxicity and testicular effects in sub-acute studies necessitate careful dose selection in pharmacological evaluations.
Future studies should focus on:
These application notes provide researchers with comprehensive protocols for evaluating this compound toxicity, enabling standardized assessment across laboratories and accelerating the rational development of this promising natural product toward clinical applications.
This compound is a pentacyclic oleanane triterpenoid isolated from plants of the genus Datura, such as D. innoxia and D. metel [1] [2]. Preclinical evidence indicates its potential as a multi-target therapeutic agent for inflammatory disorders and associated pain and depression [1].
The table below summarizes quantitative data from seminal studies on this compound.
Table 1: In Vivo Efficacy and In Vitro Safety Profile of this compound
| Parameter | Result / Value | Experimental Model | Significance |
|---|---|---|---|
| Antinociception (Pain Relief) | 89.47 ± 9.01% | Heat-induced pain model | Potent analgesic effect [1] |
| Anti-inflammatory Effect | 81.73 ± 3.16% reduction | Inflammatory paw edema | Significant suppression of inflammation [1] |
| Antidepressant-like Effect | 68 ± 9.22 s immobility time | Tail Suspension Test (TST) | Demonstrates behavioral despair reduction [1] |
| NF-κB Inhibition | IC~50~: 1.2 ± 0.8 µg/mL | In vitro assay | Potent inhibition of a key inflammatory pathway [1] |
| Nitric Oxide (NO) Inhibition | IC~50~: 4.51 ± 0.92 µg/mL | LPS-induced macrophages | Reduces a critical inflammatory mediator [1] |
| Cytotoxicity (Normal Cells) | IC~50~: >20 µg/mL | Normal human lymphocytes | Favorable safety margin in non-cancerous cells [1] |
| Cytotoxicity (Cancer Cells) | IC~50~: 17.32 ± 1.43 µg/mL | Huh7.5 liver cancer cells | Selective cytotoxicity [1] |
Table 2: Predicted ADMET Properties of this compound
| Property | Prediction | Tool/Method |
|---|---|---|
| Gastrointestinal Absorption | High (96.6%) | PreADMET [1] |
| Caco-2 Permeability | 34.6 nm/s (moderate) | PreADMET [1] |
| Blood-Brain Barrier Penetration | No | SwissADME/PreADMET [1] |
| P-glycoprotein Substrate | No | SwissADME [1] |
| Cytochrome P450 Inhibition | CYP1A2, CYP2C19, CYP3A4 | PreADMET [1] |
| hERG Inhibition | Low risk | PreADMET [1] |
| Carcinogenicity (Mouse/Rat) | No | PreADMET [1] |
| Ames Test (Mutagenicity) | Non-mutagen | PreADMET [1] |
Here, you will find detailed methodologies for key experiments used to evaluate this compound's activity.
The TST is a standard behavioral assay for screening antidepressant and antinociceptive compounds, based on the observation that mice suspended by the tail display bouts of immobility interpreted as "behavioral despair" [3].
Inhibition (%) = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in the treated group [1].The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and experimental workflow.
This diagram summarizes the key molecular targets and pathways through which this compound exerts its effects, as identified in in silico and in vitro studies [1].
This diagram outlines a comprehensive workflow for profiling the efficacy of this compound from initial in silico analysis to in vivo validation.
Current evidence strongly supports this compound as a promising multi-target lead compound for inflammatory, pain, and depression-related disorders [1]. Its efficacy in the TST highlights a valuable pharmacological profile. Future work should focus on:
The yield of this compound is highly dependent on several variables. The following table summarizes the optimal conditions for its isolation based on recent research.
| Factor | Optimal Condition for High this compound Yield | Key Findings & Quantitative Data |
|---|---|---|
| Plant Species | Datura innoxia Mill. [1] and Datura metel [2] | Studies have successfully isolated this compound from these specific species. |
| Plant Part | Fruits [3] | Distribution is mostly found in fruits. One study on D. innoxia quantified the highest yield in fruits. |
| Geographical Location | Mountainous regions [3] | A study in Pakistan found higher yields in plants collected from the mountainous Islamabad region compared to the arid Muzaffargarh region. |
| Season & Time of Collection | August [3] | The maximum quantified value in fruits was obtained from samples collected in the month of August. |
| Extraction Solvent System | Ethyl acetate + Ethanol (1:1) [3] | This solvent system of medium polarity yielded the highest amount of this compound (quantified value of 5.18 ± 0.45 µg/mg dry plant powder from fruits). |
The following workflow outlines a proven method for extracting and isolating this compound from plant material, incorporating the optimal factors listed above.
Here is a more detailed breakdown of the protocol based on the published methods [3] [2] [1]:
Plant Material Preparation:
Crude Extraction:
Fractionation and Purification:
Crystallization and Identification:
What if my yield is still low after following this protocol? The data indicates that the geographic location and collection time are critical [3]. Ensure your plant source is optimal. Furthermore, consider running a small-scale pilot test with plant material from different organs (leaves, stems, roots) to confirm that the fruits of your specific plant sample are indeed the richest source.
How can I quickly monitor for this compound during extraction? Implement the TLC co-detection method using the mobile phase n-Hexane: Ethyl Acetate (7:3) [3]. This allows for rapid screening of fractions and crude extracts to see if this compound is present before committing to the more time-consuming column chromatography step.
Are there any alternative methods? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent quantitative method. You can develop an RP-HPLC method for accurate quantification of this compound in your samples, which is invaluable for comparing different extraction conditions [3].
Successful purification begins with understanding your compound and preparing the sample effectively. The table below summarizes key characteristics of this compound and a recommended pre-purification method.
| Aspect | Details for this compound |
|---|---|
| Natural Source | Fruits of Datura innoxia plant [1]. |
| Optimal Plant Material | Highest concentrations found in fruits; collection in August from mountainous regions suggested [1]. |
| Recommended Extraction Solvent | Ethyl acetate + Ethanol mixture (1:1 ratio) [1]. |
| Sample Preparation for Column | Dry Loading is highly recommended for complex plant extracts [2]. |
The dry loading method is particularly advantageous for plant extracts as it allows you to dissolve the crude material in a strong solvent for complete dissolution, then adsorb it onto a small amount of silica gel. After evaporating the solvent, you load the free-flowing, sample-coated silica onto the column. This technique prevents the sample from dissolving in the mobile phase and being pushed down the column as a broad band, which is a common cause of poor separation [2].
Here is a detailed, step-by-step protocol for packing and running a silica gel column, tailored for a complex mixture like a plant extract.
The table below outlines common issues you might encounter and how to resolve them.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Separation | Incorrect solvent polarity, overloading, loose/bubbly packing. | Adjust elution gradient; reduce sample load; ensure column is tightly packed without bubbles [3] [2]. |
| Slow Flow Rate | Too fine silica gel, column blockage. | Use silica with appropriate mesh size; check bottom frit for clogging [3]. |
| Streaking Bands | Sample overload, improper pH for compound. | Dilute sample; for base-sensitive compounds, add 0.1-2% acetic acid to mobile phase [4]. |
| Tailing | Overloading, complex sample, too-fast flow rate. | Reduce sample load; optimize gradient elution; slow down the flow rate [3] [2]. |
Thin-Layer Chromatography (TLC) is essential for tracking your target compound and knowing which fractions to combine.
The following workflow diagram summarizes the key steps from sample preparation to final product recovery.
This compound is a pentacyclic oleanane triterpenoid isolated from Datura innoxia [1]. Its solubility profile is a primary consideration for in vitro and in vivo experiments.
The table below summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that directly influence its solubility and application [1]:
| Property | Value / Prediction | Experimental Implication |
|---|---|---|
| Molecular Weight | 440.7 g/mol | High molecular weight can hinder dissolution kinetics. |
| Calculated LogP (MLogP) | 5.89 | Indicates high lipophilicity, suggesting very low inherent water solubility. |
| Water Solubility (Predicted) | Low (LogS = -7.29) | Confirms significant solubility challenges in aqueous buffers. |
| GI Absorption | High (96.6%) | Despite low solubility, good absorption suggests it can be solubilized in the GI tract, pointing to the need for effective formulation. |
| Caco-2 Permeability | 34.6 nm/s | Moderate permeability, indicating that if dissolved, the molecule can cross membranes. |
| Plasma Protein Binding (PPB) | 100% | High PPB can reduce the free concentration of the drug available for pharmacological activity. |
Key Solubility Challenge: The core issue is this compound's high lipophilicity (cLogP of 5.89) and predicted low water solubility, which is typical for many natural triterpenoids [1]. This can lead to low and variable bioavailability in biological assays and in vivo models, potentially confounding experimental results.
Here are proven strategies to overcome solubility limitations, based on general principles for poorly soluble compounds and specific data for this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low dissolution in aqueous buffers | High lipophilicity of the compound. | Use a co-solvent approach (e.g., ethanol, DMSO). A maximum quantified value of 5.18 ± 0.45 µg/mg was achieved using Ethyl acetate + Ethanol (1:1) for extraction [2]. |
| Precipitation in cell culture media | Interaction with salts or serum components upon dilution. | 1. Use a minimal volume of a high-purity solvent like DMSO as a stock. 2. Perform a gradual dilution with a buffered solution or media containing serum before adding to cells. 3. Consider using solubilizing agents like cyclodextrins. | | Variable in vivo results | Poor dissolution in the administration vehicle, leading to erratic exposure. | Formulate using stable suspensions with vehicles like carboxymethyl cellulose (CMC), which has been used successfully in pre-clinical studies for similar compounds [3]. | | Low extraction yield from plant material | Inefficient solvent system. | Optimize the extraction solvent. Research on Datura innoxia shows that a 1:1 Ethyl acetate-Ethanol mixture is effective for this compound, especially from plant fruits collected in August [2]. |
This protocol provides a detailed method for preparing a this compound stock solution and subsequent working dilutions for cell-based assays.
Workflow: this compound Solution Preparation
Materials:
Procedure:
Stock Solution Preparation:
Working Solution Preparation (for cell assays):
For early-stage drug development, machine-learning methods can predict the pH-dependent aqueous solubility of organic molecules, which is crucial for understanding a compound's behavior in different physiological environments [4]. These models often use molecular representations and pKa calculations to estimate intrinsic solubility (S₀) and then scale it to aqueous solubility (S_aq) using the neutral fraction (F_N) at a given pH, according to the relationship: S_aq(pH) = S₀ / F_N(pH) [4]. You can leverage these in-silico tools during the pre-formulation stage.
Research on the extraction of this compound from its natural source, Datura innoxia, provides critical clues for optimizing its solubility and yield [2]:
The following table summarizes key drug-like properties and metabolic stability observations for this compound from recent studies:
| Property Category | Key Findings for this compound | Experimental/Model System |
|---|---|---|
| Drug-Likeliness | Follows Lipinski's rule; Bioavailability Score: 0.55; Drug-likeness score: 0.33 [1]. | In silico prediction [1]. |
| ADMET Profile | High gastrointestinal absorption (96.6%); No blood-brain barrier penetration; Low hERG inhibition risk; Non-carcinogenic [1]. | In silico prediction (PreADMET, SwissADME) [1]. |
| Major Metabolic Reaction | Aliphatic hydroxylation is the primary Phase I metabolic reaction [1]. | In silico prediction of metabolism [1]. |
| Cytochrome P450 Metabolism | Metabolism involves CYP1A2, CYP2C19, and CYP3A4 isoforms [1] [2]. | In silico prediction [1]. |
| In Vitro Metabolic Stability | A general hepatocyte assay can be applied. Parent compound depletion is measured over 60 minutes with LC-MS/MS analysis [3]. | Experimental protocol for drug compounds in human, rat, dog, or mouse hepatocytes [3]. |
This detailed protocol for assessing metabolic stability in hepatocytes is adaptable for studying this compound [3].
(Test compound peak area) / (Internal standard peak area).k (min⁻¹).t₁/₂ (min) = Ln(2) / k [3].Here are some frequently encountered challenges and potential solutions:
| Issue | Potential Causes | Troubleshooting Tips |
|---|---|---|
| Unexpectedly High Metabolic Stability | Low metabolic clearance in the test system; chosen hepatocyte model may not express relevant CYP enzymes. | Verify viability and metabolic competence of hepatocyte batch. Consider testing in liver microsomes enriched with CYP enzymes [4]. |
| Poor LC-MS/MS Signal for Parent Compound | Ionization suppression; inappropriate MS settings. | Optimize LC conditions and MS parameters for this compound. Use a stable isotope-labeled analog as internal standard if available [3]. |
| Difficulty Identifying Aliphatic Hydroxylation Site | Hydroxylation can create regioisomers with nearly identical mass and similar fragmentation. | Employ advanced fragmentation techniques like Electron-Activated Dissociation (EAD), which can provide richer fragmentation patterns and help pinpoint the exact site of metabolism [5]. |
| Variable Results Between Labs/Studies | Vendor-related differences in metabolic activity of biological materials (e.g., liver microsomes) [4]. | Standardize the source of enzymes/ hepatocytes across studies. When comparing data, ensure the same vendor and batch of metabolic systems are used [4]. |
Confirming aliphatic hydroxylation and identifying the exact site of metabolism requires advanced analytical techniques.
The following diagram illustrates the core workflow for characterizing this compound's metabolic stability and identifying its metabolites:
The table below summarizes the key drug-likeness and protein binding characteristics of this compound, as predicted by in silico studies.
| Property Category | Specific Parameter | Reported Value or Prediction |
|---|---|---|
| Drug-Likeness | Lipinski's Rule Compliance | Complies (3 out of 4 rules) [1] |
| Drug-Likeness Score | 0.33 [1] | |
| Plasma Protein Binding (PPB) | Overall Plasma Protein Binding | Strong / 100% (Predicted) [1] |
| ADME Profile | Gastrointestinal (GI) Absorption | High (Predicted 96.6%) [1] |
| Caco-2 Permeability | 34.6 nm/s [1] | |
| Blood-Brain Barrier (BBB) Penetration | No (Predicted) [1] | |
| CYP Metabolism | CYP1A2, CYP2C19, CYP3A4 [1] |
Here are answers to frequently asked questions that researchers might encounter when working with highly protein-bound compounds like this compound.
What is the significance of plasma protein binding in drug discovery? Plasma protein binding is a critical parameter because only the unbound (free) drug fraction is generally considered pharmacologically active. It affects a compound's absorption, distribution, metabolism, excretion, and ultimately, the intensity and duration of its pharmacological effect [2]. For this compound, its strong predicted binding suggests that the free fraction available to exert its documented anti-inflammatory effects is likely to be very small [1].
What methods are recommended for measuring protein binding? Several methods are available, each with its own advantages [2]:
How can I improve the accuracy of my protein binding assay using RED devices? For assays in matrices with low protein content, preconditioning the RED membrane inserts can significantly improve the accuracy of the measured unbound fraction (fu). The impact of this step can be compound-dependent, so it is a critical factor to validate in your protocol [3] [4].
Is it necessary to measure protein binding at multiple concentrations? During the drug discovery stage, it is common to measure fu at a single, standardized concentration (e.g., 1-2 μM) where plasma proteins are less likely to be saturated. However, for compounds like this compound that show high binding affinity, it may be necessary to assess concentration dependency at a later stage to identify potential saturable binding and the major plasma proteins involved [2].
The predicted PPB for this compound is 100%. How can a highly bound compound still be active? While high plasma protein binding reduces the free fraction, it also creates a reservoir of drug in circulation, which can prolong its half-life and duration of action. The key is that even a small free fraction can be sufficient for pharmacological activity, especially if the compound has high potency at its target, as this compound does for inhibiting NF-κB (IC₅₀ of 1.2 ± 0.8 µg/mL) [1].
What are the next steps for characterizing this compound's binding? The current data is based on in silico predictions. The next phase of research should involve:
The diagram below outlines a logical workflow for determining the plasma protein binding of a compound like this compound.
The following table summarizes the key experimental findings on this compound's cytotoxic effects and preliminary safety profile.
| Aspect | Experimental Model | Key Findings / Quantitative Data | Implications for Researchers |
|---|---|---|---|
| Cytotoxicity (Cancer Cells) | Human liver cancer cell line (Huh7.5) | IC(_{50}) = 17.32 ± 1.43 µg/mL [1] | Confirms potent anti-proliferative activity against carcinoma cells. |
| Safety (Normal Cells) | Normal human lymphocytes | IC(_{50}) > 20 µg/mL [1] | Suggests a selective cytotoxicity window between normal and cancer cells. |
| In Vivo Safety (Acute) | Murine models (anti-inflammatory tests) | No major toxicity observed at effective anti-inflammatory doses (e.g., 50 mg/kg body weight) [1] | Supports initial biocompatibility for in vivo experimental use. |
| Predicted ADMET Profile | In silico analysis (PreADMET, SwissADME) | High GI absorption; No BBB penetration; Low hERG inhibition risk; Non-carcinogenic [1] | Prioritize oral administration routes; low risk for neurotoxicity, cardiotoxicity, or carcinogenicity in early development. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key study.
This standard colorimetric assay measures the metabolic activity of cells to determine compound cytotoxicity [2].
This protocol assesses if cell death occurs through apoptosis, a key mechanism for many cytotoxic anti-cancer compounds [2].
The diagram below illustrates the logical workflow for evaluating a compound's anti-cancer potential, from initial screening to mechanistic investigation.
Q1: What is the therapeutic window for this compound based on current data? While a formal therapeutic index requires more comprehensive toxicology, the available in vitro data shows a favorable selectivity. The IC(_{50}) in normal lymphocytes is >20 µg/mL, compared to 17.32 µg/mL in Huh7.5 cancer cells, indicating a potential window for selective targeting [1].
Q2: Besides direct cytotoxicity, what other anti-cancer mechanisms have been reported? this compound demonstrates multi-target activity relevant to cancer and its symptom management:
Q3: Are there any major predicted safety concerns from ADMET studies? In silico predictions indicate a generally favorable profile for early-stage development. Key points include:
Here are answers to common questions about this compound's cardiac safety profile.
1. What is the specific hERG inhibition risk associated with this compound?
2. What is the evidence supporting this low-risk assessment?
3. How does this compound's overall drug-likeness look?
| Property | Prediction for this compound |
|---|---|
| hERG Inhibition | Low Risk / No Inhibition |
| Plasma Protein Binding (PPB) | High (100%) |
| Gastrointestinal Absorption | High |
| Caco-2 Permeability | Moderate (34.6 nm/s) |
| Blood-Brain Barrier (BBB) Penetration | No |
| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 (predicted by PreADMET) |
| Mutagenicity (Ames Test) | Non-mutagen |
| Carcinogenicity | Non-carcinogenic |
For a comprehensive cardiotoxicity profile, you can employ the following established methodologies.
Protocol 1: In Silico hERG Prediction (Initial Screening)
Protocol 2: In Vitro hERG Inhibition Assay (Gold Standard)
The following diagram illustrates the logical workflow for a comprehensive hERG risk assessment, integrating both in silico and in vitro methods.
Problem: High variability in IC50 values for the positive control between studies.
Problem: A metabolite is suspected of causing cardiotoxicity, but the parent compound is clean.
Problem: In silico and in vitro results for hERG conflict.
Q: What are the established methods for extracting and isolating this compound from plant material?
This compound is typically isolated from plants of the Datura genus (e.g., D. innoxia, D. metel) via organic solvent extraction followed by chromatographic purification. Here is a generalized workflow and a specific protocol.
The general workflow for extraction and isolation is as follows:
Detailed Protocol from Datura metel Fruits [1]:
Q: What chromatographic methods are available for the analysis of this compound?
Two main TLC and RP-HPLC methods have been developed specifically for this compound and related compounds.
| Technique | Method Parameters | Analyte | Key Performance Data |
|---|
| TLC [3] | Stationary: Silica gel Mobile: n-Hexane:Ethyl Acetate (7:3) | Withametelin & this compound | Used for co-detection and sample screening prior to quantification. | | RP-HPLC [3] | Details not specified (Reverse-Phase) | this compound | Linearity: R² > 0.9 |
Q: What are the key in vitro and in vivo assays used to evaluate this compound's bioactivity?
This compound has been evaluated for anti-inflammatory, antinociceptive, and enzyme inhibitory effects. Here are detailed protocols for key assays.
1. In Vitro NF-κB Inhibition Assay [4] [5] [6]
2. In Vitro Nitric Oxide (NO) Inhibition Assay [4] [5] [6]
3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [2]
4. In Vitro α-Glucosidase Inhibitory Assay [1]
(1 - (Abs_sample / Abs_control)) * 100.Q: Our isolation yield of this compound is low. What factors can we optimize?
Q: We are encountering high variability in our in vivo biological assay results. How can this be improved?
Q: What are the drug-likeness and toxicity predictions for this compound? In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling provides insights for further development. This compound's predicted profile is summarized below [4] [5]:
| Property | Category | Prediction / Value |
|---|---|---|
| Lipinski's Rule | Drug-likeness | Complies (3 of 4 rules), Score: 0.33 |
| Absorption | GI Absorption | High (96.6%) |
| Caco-2 Permeability | 34.6 nm/s (moderate) | |
| Distribution | Plasma Protein Binding (PPB) | High (100%) |
| Blood-Brain Barrier (BBB) Penetration | No | |
| Metabolism | Cytochrome P450 Inhibition | CYP1A2, CYP2C19, CYP3A4 (conflicting predictions for CYP2C9) |
| Major Metabolic Reaction | Aliphatic Hydroxylation (Phase I) | |
| Toxicity | hERG Inhibition | Low risk |
| Carcinogenicity (Mouse/Rat) | Non-carcinogenic |
Q: What are the known molecular targets and mechanisms of action for this compound? this compound is predicted to interact with multiple inflammatory targets, which underpins its observed activity in assays. The key interactions and the associated signaling pathways are illustrated below.
The following quantitative data summarizes the key experimental findings for this compound's activity:
| Biological Activity | Assay Model | Key Result / Potency | Citation |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | ED₅₀ = 10.1 mg/kg | [2] |
| Antinociceptive | Acetic acid-induced writhing (in vivo) | ED₅₀ = 13.8 mg/kg | [2] |
| NF-κB Inhibition | In vitro cell assay | IC₅₀ = 1.2 ± 0.8 µg/mL | [4] [5] [6] |
| Nitric Oxide (NO) Inhibition | In vitro (LPS-stimulated macrophages) | IC₅₀ = 4.51 ± 0.92 µg/mL | [4] [5] [6] |
| α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 840.4 ± 1.74 µM | [1] |
| β-Secretase (BACE1) Inhibition | In vitro FRET assay | IC₅₀ = 260.70 ± 1.87 µM | [1] |
| Cytotoxicity | Normal lymphocytes (in vitro) | IC₅₀ > 20 µg/mL | [4] [5] |
| Cytotoxicity | Huh7.5 cancer cells (in vitro) | IC₅₀ = 17.32 ± 1.43 µg/mL | [4] [5] |
The table below summarizes the specific storage information available for this compound from a chemical supplier.
| Property | Specification |
|---|---|
| Recommended Storage | Desiccate at -20°C [1] |
| Physical Form | Powder [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1] |
| Stability in Solution | Stock solutions should be prepared and used on the same day. For future use, seal and store below -20°C; generally stable for several months [1]. |
For novel compounds like this compound where comprehensive stability data is lacking, researchers typically follow standard protocols defined by the International Council for Harmonisation (ICH) to determine shelf life and optimal storage conditions [2] [3]. The following experimental workflow can be used to establish product-specific stability data.
Q1: The supplier recommends storage at -20°C. Do I need to follow this exactly? Yes, it is highly advisable. Until your own stability studies prove that the compound is stable under other conditions, following the supplier's recommendation is the best practice to ensure the integrity of your research material [1].
Q2: What are the key factors to test for in a stability study for a compound like this compound? You should test for physical, chemical, and microbiological changes. Key parameters include [2] [3]:
Q3: Our laboratory is in a hot and humid climate (ICH Zone IV). What conditions should we use for long-term testing? For products intended to be marketed in hot and humid climates, the long-term stability condition is 30°C ± 2°C / 75% RH ± 5% RH [2]. You should design your stability studies to reflect the conditions of your intended market.
| Issue | Potential Cause | Corrective Action |
|---|---|---|
| Rapid decrease in purity | Hydrolysis or oxidative degradation. | Ensure proper desiccation. Consider packaging under an inert gas like nitrogen. Use more protective packaging [2]. |
| Clumping or weight gain of powder | Absorption of moisture from the atmosphere. | Store with a desiccant in an airtight container. Verify the integrity of the packaging material's moisture barrier [2]. |
| Discoloration of the compound | Photodegradation due to light exposure. | Store in amber glass vials or opaque containers. Keep the material away from direct light [2]. |
| Out-of-specification results after 6 months at 40°C | The compound is not stable at accelerated conditions. | Initiate testing at the intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) as per ICH guidelines [2]. |
Forced degradation studies help you understand the degradation chemistry of a new compound and develop stability-indicating analytical methods [3].
The table below summarizes a published reversed-phase (RP) HPLC method for quantifying daturaolone in Datura innoxia, which you can use as a starting point for your own development [1].
| Parameter | Specification / Condition |
|---|---|
| Compound | This compound [1] |
| Matrix | Datura innoxia plant parts (leaves, stem, fruit, root, flowers) [1] |
| Extraction Solvent | Ethyl acetate + Ethanol (1:1) [1] |
| Chromatography Type | Reversed-Phase (RP) HPLC [1] |
| Linearity (R²) | > 0.9 [1] |
| Maximum Quantified Value | 5.18 ± 0.45 µg/mg dry plant powder (found in fruits) [1] |
| Initial Screening | TLC co-detection with n-hexane: ethyl acetate (7:3) [1] |
A structured approach is crucial for robust HPLC method development. The following diagram outlines the key stages, from consulting literature to final validation.
Q1: My this compound peaks are broad or show poor retention. What should I do?
Q2: How can I improve the separation (resolution) between this compound and other compounds in my plant extract?
Q3: My calibration curve for this compound quantification is not linear. What could be the cause?
Q4: When should I use an Internal Standard (ISTD), and how is it calculated?
FAQ: Can this compound cross the Blood-Brain Barrier (BBB) on its own?
Based on existing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, this compound is forecast to have no blood-brain barrier penetration [1].
The BBB is a highly selective semipermeable border that protects the brain. It is composed of endothelial cells connected by tight junctions, pericytes, astrocytes, and microglia, which together strictly regulate the passage of substances from the bloodstream into the brain [2]. The ADMET prediction for this compound suggests that its inherent physicochemical properties prevent it from effectively utilizing the limited transport mechanisms available to cross this barrier.
While this compound itself may not cross the BBB, you can investigate several formulation strategies designed to facilitate brain delivery of therapeutics. The table below summarizes these approaches, inspired by how pathogens and modern therapeutics bypass the BBB [2].
| Strategy | Mechanism | Potential Application for this compound |
|---|---|---|
| Nanoparticle Carriers | Use of biodegradable nanoparticles that can be engineered to target receptors on brain endothelial cells, exploiting existing transport pathways [2]. | Encapsulate this compound in nanoparticles functionalized with ligands for BBB receptors. |
| Receptor-Mediated Transcytosis | Targeting specific receptors (e.g., Transferrin Receptor, Insulin Receptor) on the endothelial cells to trigger vesicular transport of the ligand into the brain [2]. | Conjugate this compound to a monoclonal antibody or peptide that binds a BBB-specific receptor. |
| Trojan Horse Method | Utilizing the natural diapedesis of immune cells (e.g., monocytes) across the BBB by loading the compound into them [2]. | Load this compound into engineered phagocytes (ex vivo) or use cell-mimetic delivery systems. |
| Transcellular Penetration Enhancers | Using agents that temporarily and safely increase the permeability of the endothelial cell membrane itself [2]. | Co-administer this compound with a compound that facilitates absorptive-mediated transcytosis. |
The following diagram illustrates the primary biological pathways for crossing the BBB that these strategies aim to exploit.
To empirically test whether your novel this compound formulation can cross the BBB, you can use the following established in vivo protocol. This method uses sodium fluorescein (NaF), a small fluorescent tracer, to quantify permeability [3].
Workflow for In Vivo BBB Permeability Measurement
Detailed Materials & Methods [4] [3]:
| Feature | Daturaolone | Withaferin A |
|---|---|---|
| Chemical Class | Pentacyclic oleanane triterpenoid [1] [2] | Steroidal lactone [3] [4] |
| Primary Natural Source | Datura innoxia Mill., Pistacia integerrima [1] [5] [2] | Withania somnifera (Ashwagandha) [3] [4] [6] |
| Key Anti-inflammatory Targets | NF-κB, COX-2, 5-LOX, PLA2, iNOS (NO production) [1] [5] [2] | NF-κB, NLRP3 Inflammasome, STAT3, COX-2, iNOS [3] [4] [6] |
| In Vivo Efficacy Models | Carrageenan-induced paw edema, Acetic acid-induced writhing, Tail suspension test (for depression) [1] [5] | Collagen-Induced Arthritis (CIA), Cancer-induced cachexia models, Osteotomy/bone healing models [3] [6] [7] |
| Reported Anti-inflammatory IC50 Values | NF-κB inhibition: 1.2 ± 0.8 µg/mL [1] [2] NO production inhibition: 4.51 ± 0.92 µg/mL [1] [2] | Detailed IC50 values for specific inflammatory targets in standard models not fully established in searched literature. | | Drug-Likeliness (Lipinski's Rule) | Complies (Score: 0.33) [1] [2] | Used as a reference for this compound (Score: 0.36) [1] [2] |
For your experimental work, here are the key methodological details from the studies:
In Vivo Anti-inflammatory Models for this compound:
In Vitro Anti-inflammatory Assays:
The following diagram illustrates the core anti-inflammatory signaling pathways that these compounds influence, summarizing the information from the comparison table.
The following table summarizes the current understanding of how daturaolone and atropine may produce muscle relaxation.
| Compound | Type | Proposed Primary Mechanism for Relaxation |
|---|---|---|
| This compound | Natural Triterpenoid | Not fully elucidated; potential multi-target action including anti-inflammatory pathways (e.g., NF-κB, NO inhibition) [1] and possible interaction with other receptors [1]. |
| Atropine | Muscarinic Antagonist | Well-defined; competitive blockade of muscarinic acetylcholine receptors, preventing acetylcholine from binding and inducing contraction [2] [3] [4]. |
The table below presents quantitative data on the muscle relaxation effects of each compound from individual studies.
| Compound | Experimental Model | Key Findings / Dose-Dependent Effect |
|---|---|---|
| This compound | In vivo mice models (Chimney, Traction, Inclined Plane tests) [5] | Significant muscle relaxation; at 20 mg/kg, showed 59.98% activity in the chimney test and 54.91% activity in the inclined plane test after 60 minutes. |
| Atropine | In vitro isolated rabbit corpus cavernosum [6] | Biphasic response: contraction at low concentrations (up to 10⁻⁸ M) and dose-dependent relaxation at high concentrations (10⁻⁷ M to 10⁻⁴ M), reaching 93.6% relaxation. |
| Atropine | In vitro isolated rat aorta [7] | Biphasic response on pre-contracted tissue; relaxation at high concentrations (1-100 µM) mediated partly via voltage-dependent K+ channels and the endothelium. |
For researchers looking to replicate or understand the context of this data, here are the methodologies used in the key experiments.
This compound (In vivo Muscle Relaxation)
Atropine (In vitro Smooth Muscle Relaxation)
The diagrams below illustrate the proposed signaling pathways for muscle relaxation based on the available research.
The table below summarizes the reported molecular docking scores for Daturaolone with various protein targets.
| Molecular Target | PDB ID | Docking Software | Reported Binding Affinity / Docking Score | Primary Study / Context |
|---|---|---|---|---|
| Ecdysone Receptor (BtECR) | 1Z5X | AutoDock 5.4 | -12.29 kcal/mol [1] | Insecticidal activity [1] |
| Cyclooxygenase-1 (COX-1) | Homology Model | iGEMDOCK / AutoDock Vina | Significant interaction reported [2] [3] | Anti-inflammatory & antinociceptive activity [2] |
| Cyclooxygenase-2 (COX-2) | Homology Model | iGEMDOCK / AutoDock Vina | Significant interaction reported [2] [3] | Anti-inflammatory & antinociceptive activity [2] |
| Nuclear Factor Kappa B (NF-κB) | Not Specified | Not Specified | Docked (IC₅₀ = 1.2 ± 0.8 µg/mL in vitro) [4] | Anti-inflammatory activity [4] |
| 5-Lipoxygenase (5-LOX) | Not Specified | Not Specified | Docked via H-bonding [4] | Anti-inflammatory activity [4] |
| Phospholipase A2 (PLA2) | Not Specified | Not Specified | Docked via H-bonding [4] | Anti-inflammatory activity [4] |
For a rigorous comparison, understanding the methodology behind the data is crucial. Here are the experimental details from the studies that reported docking analyses.
Study on Anti-inflammatory & Antinociceptive Activity (2016)
Study on Insecticidal Activity (2024)
Comprehensive Study on Anti-inflammatory Potential (2021)
To help understand how these molecular docking experiments fit into the broader drug discovery process, the diagram below outlines a typical workflow.
The following diagram illustrates the key inflammatory signaling pathways and molecular targets that this compound interacts with, based on the research findings.
The table below summarizes the experimental data for daturaolone and other selected triterpenoids, highlighting their mechanisms and potency.
| Compound | Source | Reported NF-κB Inhibition | Key Experimental Models | Additional Relevant Activities |
|---|
| This compound (Amyrin-type triterpenoid) | Datura innoxia, D. metel [1] [2] | IC₅₀ = 1.2 ± 0.8 μg/mL (in vitro inhibition) [1] [2] | In silico: Molecular docking with NF-κB protein [1]. In vitro: Inhibition of NO production in LPS-induced RAW264.7 cells (IC₅₀ = 4.51 ± 0.92 μg/mL) [1] [2]. In vivo: Rat paw edema model (81.73% inhibition) [1]. | Significant in vivo antinociceptive and antidepressant effects [1]. | | Ursolic Acid (Pentacyclic triterpenoid) | Various plants (e.g., Holy basil, Apple peels) [3] | IC₅₀ = 69 μM (~30.3 μg/mL) (IKKβ kinase assay) [4] | In silico: Virtual screening and docking on NEMO/IKKβ complex [4]. In vitro: IKKβ kinase hotspot assay; inhibition in LPS-stimulated RAW 264.7 cells [4]. | Well-documented anti-inflammatory and anticancer properties [3]. | | CDDO-Me (Synthetic oleanane triterpenoid) | Synthetic derivative of Oleanolic Acid [5] | Indirect inhibition via suppression of NF-κB nuclear translocation and DNA binding [5] | In vitro: Growth inhibition and induction of apoptosis in human colorectal cancer cell lines (HCT-8, HT-29, etc.); Western blot analysis of NF-κB pathway proteins [5]. | Potent inducer of apoptosis; suppressor of pro-survival Akt and mTOR signaling [5]. | | Sanguisorba officinalis Triterpenoids (TP) | Processed Sanguisorba officinalis L. [6] | Significant downregulation of TNF-α/NF-κB pathway in colon tissue [6] | In vivo: AOM/DSS-induced mouse model of colon cancer; H&E staining, immunohistochemistry, Western blot [6]. | Prevention of colon cancer through anti-inflammatory and pro-apoptotic effects [6]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The NF-κB pathway is a central regulator of immune and inflammatory responses. The diagram below illustrates the key steps and the points where the discussed triterpenoids exert their inhibitory effects.
When considering these compounds for further research and development, please note the following key points:
| Cell Line / Biological System | Experimental Model | Effect of this compound | Key Quantitative Values |
|---|---|---|---|
| Huh7.5 (Liver Cancer) [1] [2] | In vitro cell culture | Cytotoxicity | IC50: 17.32 ± 1.43 µg/mL [1] [2] |
| Normal Lymphocytes [1] [2] | In vitro cell culture | Low Cytotoxicity | IC50: >20 µg/mL [1] [2] |
| NF-κB Production [1] [2] | In vitro assay | Significant Inhibition | IC50: 1.2 ± 0.8 µg/mL [1] [2] |
| Nitric Oxide (NO) Production [1] [2] | In vitro assay | Significant Inhibition | IC50: 4.51 ± 0.92 µg/mL [1] [2] |
For accurate interpretation of the cytotoxicity data, it's important to understand the experimental details.
The cytotoxicity of this compound in Huh7.5 cells is likely linked to its potent anti-inflammatory activity. The compound targets key inflammatory mediators that are often dysregulated in cancer progression [1].
The diagram below illustrates this multi-target mechanism.
The data positions this compound as a promising candidate for further investigation.
The existing evidence for this compound is compelling, though further studies are needed to fully validate its therapeutic potential. Future work should include mechanistic studies in other cancer cell lines, in vivo efficacy models, and detailed safety and pharmacokinetic evaluations.
| Experimental Model | Tested Compound | Key Findings and Potency | Positive Control (Findings) | Source (Plant) |
|---|---|---|---|---|
| Acetic acid-induced writhing (Mice) | Daturaolone | ED50 = 13.8 mg/kg (i.p.); significant, dose-dependent inhibition of writhing [1] | Diclofenac (ED50 = 7.4 mg/kg) [1] | Pistacia integerrima [1] |
| Formalin test (Late phase, inflammatory pain) | This compound | Significant inhibition of pain response at 10 and 30 mg/kg (i.p.) [1] | Diclofenac (Significant inhibition) [1] | Pistacia integerrima [1] |
| Carrageenan-induced paw edema (Mice) | This compound | ED50 = 10.1 mg/kg (i.p.); significant, dose-dependent reduction of inflammation [1] | Diclofenac (ED50 = 9.1 mg/kg) [1] | Pistacia integerrima [1] |
| Heat-induced pain (Mice) | This compound | 89.47 ± 9.01% antinociception [2] | Information not specified in source | Datura innoxia [2] |
| Inflammatory paw edema (Mice) | This compound | 81.73 ± 3.16% reduction [2] | Information not specified in source | Datura innoxia [2] |
To ensure your research and analysis are thorough, here are the detailed methodologies from the key studies cited.
The antinociceptive effect of this compound is closely linked to its potent anti-inflammatory activity. In silico (computer-simulated) molecular docking studies predict that this compound interacts with several key inflammatory targets [2].
The diagram below illustrates the proposed mechanism, based on in silico and experimental data, showing how this compound targets multiple points in the inflammatory pain signaling pathway.
This multi-target mechanism is supported by experimental data showing this compound significantly inhibits NF-κB activity and nitric oxide production with IC50 values of 1.2 ± 0.8 and 4.51 ± 0.92 µg/mL, respectively [2]. Its antinociceptive effect is likely a result of reducing these key inflammatory mediators.
It is important to note that most available data comes from in vivo animal studies and in silico predictions. Further research, including clinical trials, is necessary to fully establish this compound's efficacy, safety profile, and exact mechanism of action in humans.
The table below summarizes the experimentally demonstrated antimicrobial activity of this compound isolated from Datura metel fruits. The data is primarily from a 2021 study that used the agar well diffusion method for antibacterial testing and the tube dilution assay for antifungal activity [1].
Table 1: Documented Antimicrobial Activity of this compound
| Microbial Strain | Inhibitory Zone (mm) | Activity Level & Notes |
|---|---|---|
| Bacteria (Gram-Positive) | ||
| Staphylococcus aureus | 12-30 mm | Potent activity [1]. |
| Bacillus subtilis | 12-30 mm | Potent activity [1]. |
| Staphylococcus epidermidis | 12-30 mm | Potent activity [1]. |
| Bacteria (Gram-Negative) | ||
| Klebsiella pneumoniae | 12-30 mm | Potent activity [1]. |
| Fungi | ||
| Candida albicans | Significant sensitivity | Tube dilution assay [1]. |
| Candida glabrata | Significant sensitivity | Tube dilution assay [1]. |
| Trichophyton longifusus | Significant sensitivity | Tube dilution assay [1]. |
| Aspergillus flavus | Significant sensitivity | Tube dilution assay [1]. |
| Microsporum canis | Significant sensitivity | Tube dilution assay [1]. |
| Fusarium solani | Significant sensitivity | Tube dilution assay [1]. |
The key findings on this compound's activity are based on standard microbiological techniques. Here are the core methodologies used in the studies cited:
The following workflow diagram illustrates the steps for the broth microdilution method, a key quantitative technique for evaluating antimicrobial activity.
Understanding how this compound works and how it fits alongside other antimicrobials helps in its evaluation.
The following table summarizes the available data, highlighting where experimental results confirm, contradict, or provide new insights beyond initial in silico predictions.
| ADMET Parameter | In Silico Prediction (from 2021 study) | Experimental Validation (from 2022 study) |
|---|---|---|
| Acute Oral Toxicity | Not Specifically Predicted | GHS Category 5 (LD50 > 2000 mg/kg, non-toxic) [1] |
| Repeated Dose Toxicity (NOAEL) | Not Available | 5 mg/kg/day (28-day study in rats) [1] |
| Organ-Specific Toxicity | No significant toxicity predicted [2] | Liver: Dose-dependent ↑ ALT, ↑ bilirubin at 10 mg/kg [1] Reproductive: Histological changes in testes at 10 mg/kg [1] | | hERG Inhibition (Cardiotoxicity) | Low risk predicted [2] | Not experimentally tested | | Carcinogenicity | Non-carcinogen predicted [2] | Not experimentally tested | | Plasma Protein Binding | High (100%) [2] | Not experimentally tested | | Gastrointestinal Absorption | High (96.6%) [2] | Not experimentally tested | | Caco-2 Permeability | Moderate (34.6 nm/s) [2] | Not experimentally tested | | Blood-Brain Barrier Penetration | No [2] | Not experimentally tested | | Cytochrome P450 Inhibition | Conflicting predictions (CYP2C9, CYP3A4 vs. No inhibition) [2] | Not experimentally tested |
The experimental data in the table above primarily comes from a 2022 toxicity study in Sprague Dawley rats, which followed OECD (Organisation for Economic Co-operation and Development) guidelines [1].
The experimental study observed liver toxicity at high doses. Based on general mechanisms of drug-induced liver injury and the compound's known anti-inflammatory properties, the following pathway illustrates a plausible mechanism for how this compound might cause hepatotoxicity. Note that this is a proposed model, and the exact mechanism for this compound has not been fully elucidated.
The diagram below illustrates how high doses of this compound may overwhelm metabolic processes, leading to oxidative stress and liver cell damage.